ATP Synthesis-IN-3
Description
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Properties
Molecular Formula |
C35H39N7O2 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-7-morpholin-4-yl-3-phenylpyrazolo[3,4-c]pyridin-5-amine |
InChI |
InChI=1S/C35H39N7O2/c1-39-16-18-40(19-17-39)29-12-10-28(11-13-29)36-32-24-31-33(27-6-4-3-5-7-27)38-42(25-26-8-14-30(43-2)15-9-26)34(31)35(37-32)41-20-22-44-23-21-41/h3-15,24H,16-23,25H2,1-2H3,(H,36,37) |
InChI Key |
QFBZFGFXEDBSOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C(=C3)C(=NN4CC5=CC=C(C=C5)OC)C6=CC=CC=C6)N7CCOCC7 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Challenge of Identifying "ATP Synthesis-IN-3"
To our valued researchers, scientists, and drug development professionals:
This guide addresses the inquiry into "ATP Synthesis-IN-3." Following a comprehensive review of publicly available scientific literature, patent databases, and chemical repositories, we must report that "this compound" does not correspond to a recognized or publicly documented chemical compound.
Our extensive search did not yield any specific molecule with this designation. The results consistently pertained to the fundamental biological process of adenosine triphosphate (ATP) synthesis, a critical energy-producing pathway in all living organisms.
This lack of specific information prevents the creation of a detailed technical guide as requested. It is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams for a compound that is not identifiable in the public domain.
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Internal Compound Designator: "this compound" may be an internal, proprietary code used within a specific research institution or pharmaceutical company. Such internal identifiers are common during the drug discovery and development process and are not typically disclosed in public-facing literature until a later stage, if at all.
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Novel, Unpublished Compound: The designation could refer to a very recently synthesized molecule that has not yet been described in any published papers or patents. The world of scientific research is vast, and new compounds are constantly being created and investigated.
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Alternative or Incorrect Nomenclature: It is possible that the name is a non-standard abbreviation, a misinterpretation of a different compound's name, or contains a typographical error.
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Without at least one of these key pieces of information, a meaningful and accurate technical guide on "this compound" cannot be constructed. We are committed to providing precise and actionable scientific information and look forward to assisting you further once more specific details about the compound can be provided.
ATP Synthesis-IN-3: A Technical Guide to a Novel ATP Hydrolysis Inhibitor for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
During myocardial ischemia, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP and exacerbating the cellular energy deficit, which contributes to cardiac injury. ATP Synthesis-IN-3, also known as compound 31, has emerged as a promising inhibitor of this detrimental ATP hydrolysis. This technical guide provides an in-depth overview of this compound, summarizing its quantitative effects on ATP hydrolysis and myocardial protection, detailing the experimental protocols for its evaluation, and illustrating its proposed mechanism of action through signaling pathways. The information presented is collated from key research findings to support further investigation and drug development efforts in the field of cardiovascular disease.
Introduction
Myocardial ischemia-reperfusion injury is a significant clinical challenge, where the restoration of blood flow to ischemic heart tissue paradoxically induces further damage. A key contributor to this injury is the reversal of the mitochondrial F1Fo-ATP synthase, which, in the absence of a proton motive force, begins to hydrolyze cellular ATP. This process depletes the already scarce energy reserves of the cardiomyocytes, leading to cell death.
This compound is a novel small molecule that has been identified as a potent and selective inhibitor of the hydrolytic activity of F1Fo-ATP synthase. By preventing this reverse action, this compound helps to preserve cellular ATP levels during ischemia, thereby protecting the myocardium from ischemic damage. This document serves as a comprehensive resource on the core data and methodologies associated with the study of this compound.
Quantitative Data
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
| Parameter | Value | Conditions | Reference |
| In Vitro Efficacy | |||
| IC50 (ATP Hydrolysis) | Data not available | Isolated murine heart mitochondria | [1] |
| In Vivo Efficacy | |||
| Myocardial Infarct Size | Significantly reduced | In vivo mouse model of myocardial ischemia-reperfusion | [1] |
| Mechanism of Action | |||
| Myocardial ATP Content | Increased | Ischemic myocardium | [1] |
| PKA Phosphorylation | Increased | Ischemic myocardium | [1] |
| Phospholamban Phosphorylation | Increased | Ischemic myocardium | [1] |
| Apoptosis | Reduced | Ischemic myocardium |
Table 1: Summary of Quantitative Data for this compound. Note: Specific numerical values for IC50 and percentage reduction in infarct size were not available in the public abstract.
Experimental Protocols
The following sections detail the methodologies used to evaluate the efficacy and mechanism of action of this compound.
In Vitro ATP Hydrolysis Assay
This protocol is adapted from standard methods for assessing the activity of mitochondrial F1Fo-ATP synthase.
Objective: To determine the inhibitory effect of this compound on the ATP hydrolysis activity of F1Fo-ATP synthase in isolated mitochondria.
Materials:
-
Isolated murine heart mitochondria
-
This compound (compound 31)
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2)
-
ATP
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Isolate mitochondria from murine hearts using differential centrifugation.
-
Suspend the isolated mitochondria in the assay buffer.
-
Pre-incubate the mitochondrial suspension with varying concentrations of this compound for a specified time.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value of this compound.
In Vivo Myocardial Ischemia-Reperfusion Model
This protocol describes a common surgical procedure in mice to mimic myocardial infarction.
Objective: To assess the cardioprotective effect of this compound on myocardial infarct size in a living organism.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture for coronary artery ligation
-
This compound (compound 31) solution for injection
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Anesthetize the mouse and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After a defined period of ischemia (e.g., 30 minutes), remove the ligature to allow reperfusion.
-
Administer this compound or a vehicle control at a specified time point (e.g., just before reperfusion).
-
After a reperfusion period (e.g., 24 hours), re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk.
-
Excise the heart, slice it, and incubate the slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Image the heart slices and quantify the infarct size as a percentage of the area at risk.
Western Blot Analysis of PKA and Phospholamban Phosphorylation
This protocol is used to measure the changes in protein phosphorylation levels in response to this compound treatment.
Objective: To determine the effect of this compound on the phosphorylation status of PKA and phospholamban in the ischemic myocardium.
Materials:
-
Myocardial tissue lysates from the in vivo experiment
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PKA, anti-total-PKA, anti-phospho-phospholamban, anti-total-phospholamban
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize myocardial tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows.
Conclusion
This compound represents a targeted therapeutic strategy for mitigating myocardial ischemia-reperfusion injury by specifically inhibiting the detrimental hydrolytic activity of F1Fo-ATP synthase. The available data strongly suggest its potential for preserving myocardial ATP, activating pro-survival signaling pathways, and ultimately reducing infarct size. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic utility of this compound and similar compounds in the context of cardiovascular disease. Further studies are warranted to elucidate the precise molecular interactions and to optimize the therapeutic window for this promising cardioprotective agent.
References
An In-depth Technical Guide to Mitochondrial ATP Synthesis Inhibition: A Profile of Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial ATP synthase, a cornerstone of cellular energy metabolism, presents a critical target for therapeutic intervention and a vital area of study in cellular bioenergetics. This technical guide provides a comprehensive overview of the inhibition of mitochondrial ATP synthesis, using the well-characterized inhibitor Oligomycin A as a representative compound. Due to the absence of specific public domain information for a compound designated "ATP Synthesis-IN-3," this document focuses on a widely studied alternative to illustrate the principles and methodologies relevant to the investigation of mitochondrial function inhibitors.
Oligomycin A is a macrolide antibiotic produced by Streptomyces species.[1] It is a potent and specific inhibitor of the F1Fo-ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation.[1][2] This inhibition has profound effects on mitochondrial function, making Oligomycin A an invaluable tool for studying cellular metabolism, apoptosis, and the metabolic adaptations of cancer cells.[2][3]
Mechanism of Action of Oligomycin A
Oligomycin A exerts its inhibitory effect by binding to the Fo subunit of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. This binding specifically blocks the proton channel of the F_o_ subunit, preventing the translocation of protons from the intermembrane space back into the mitochondrial matrix. The flow of protons through this channel is the driving force for the rotational catalysis of the F1 subunit, which synthesizes ATP from ADP and inorganic phosphate (Pi).
By obstructing the proton channel, Oligomycin A effectively uncouples the proton motive force from ATP synthesis, leading to a cessation of mitochondrial ATP production. This disruption of oxidative phosphorylation results in a decrease in the oxygen consumption rate (OCR) as the electron transport chain backs up due to the increased proton gradient that can no longer be dissipated by ATP synthase.
Quantitative Data on the Effects of Oligomycin A
The inhibitory activity of Oligomycin A has been quantified in various cell lines and experimental systems. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Oligomycin A
| Parameter | Value | System/Cell Line | Reference |
| Ki | 1 µM | Mitochondrial F0F1-ATPase | |
| GI50 | 10 nM | NCI-60 Cell Lines (Average) | |
| IC50 (Mammosphere Formation) | ~100 nM | MCF7 (Breast Cancer) | |
| IC50 (Mammosphere Formation) | ~5-10 µM | MDA-MB-231 (Breast Cancer) |
Table 2: Effects of Oligomycin A on Mitochondrial Respiration in HepG2 Cells
| Treatment | Parameter | Percentage Change from Vehicle Control | Reference |
| 33 µM Troglitazone + Oligomycin | ATP-coupled Respiration | -22% | |
| 33 µM Ciglitazone + Oligomycin | ATP-coupled Respiration | -44% | |
| 33 µM Rosiglitazone + Oligomycin | ATP-coupled Respiration | -10% | |
| 33 µM Pioglitazone + Oligomycin | ATP-coupled Respiration | -12% | |
| Vehicle + Oligomycin | ATP-coupled Respiration | -66% |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time. This assay utilizes the sequential injection of mitochondrial inhibitors, including Oligomycin A, to dissect the key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
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Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
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Oligomycin A (typically 1.0 - 2.0 µM final concentration)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
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Rotenone/Antimycin A mixture
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
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Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
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Compound Loading: Prepare stock solutions of Oligomycin A, FCCP, and Rotenone/Antimycin A in the assay medium at 10x the final desired concentration. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
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Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
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The instrument will measure baseline OCR, followed by the sequential injection of the compounds and subsequent OCR measurements.
-
Data Analysis:
The Seahorse XF software calculates several key parameters of mitochondrial function:
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Basal Respiration: The initial OCR before the injection of any inhibitors.
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ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin A.
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Proton Leak: The residual OCR after Oligomycin A injection, which is not coupled to ATP synthesis.
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Maximal Respiration: The OCR after the injection of the uncoupler FCCP.
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Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.
ATP Production Assay
This assay measures the total cellular ATP content, which is expected to decrease upon treatment with an ATP synthase inhibitor like Oligomycin A. A common method utilizes a luciferase-based reaction.
Materials:
-
96-well white, opaque microplates
-
Cell lysis buffer
-
ATP determination kit (containing luciferase, D-luciferin, and ATP standard)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the desired concentrations of Oligomycin A for a specified period. Include untreated control wells.
-
Cell Lysis: Remove the culture medium and add cell lysis buffer to each well to release intracellular ATP.
-
ATP Standard Curve: Prepare a series of ATP standards of known concentrations in the assay buffer.
-
Luciferase Reaction: Add the ATP determination reagent (containing luciferase and D-luciferin) to each well containing the cell lysate and the ATP standards.
-
Luminescence Measurement: Immediately measure the luminescence in a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.
-
Use the standard curve to determine the ATP concentration in the experimental samples.
-
Normalize the ATP concentration to the cell number or protein concentration in each well.
-
Signaling Pathways and Downstream Effects
Inhibition of ATP synthase by Oligomycin A triggers a cascade of cellular responses beyond the immediate depletion of mitochondrial ATP. These can include:
-
Activation of AMP-activated protein kinase (AMPK): The decrease in the ATP:AMP ratio activates AMPK, a master regulator of cellular energy homeostasis.
-
Induction of Autophagy: To compensate for the energy crisis and to clear damaged mitochondria, cells may upregulate autophagy.
-
Increased Reactive Oxygen Species (ROS) Production: The backup of the electron transport chain can lead to increased leakage of electrons and the formation of superoxide and other ROS.
-
Shift to Glycolysis: Cells with the capacity for aerobic glycolysis (the Warburg effect) will increase their glucose uptake and lactate production to compensate for the loss of mitochondrial ATP production.
-
Induction of Apoptosis: Prolonged and severe ATP depletion can lead to the opening of the mitochondrial permeability transition pore and the initiation of the intrinsic apoptotic pathway.
Conclusion
Oligomycin A serves as a powerful and well-characterized tool for investigating the critical role of mitochondrial ATP synthesis in cellular physiology and pathophysiology. This guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental methodologies used to assess its impact on mitochondrial function. The detailed protocols and structured data presentation are intended to support researchers, scientists, and drug development professionals in their exploration of mitochondrial metabolism and the identification of novel therapeutic agents targeting this essential cellular process.
References
An In-depth Technical Guide to ATP Synthesis in Cellular Bioenergetics
A Note on the Topic: Initial searches for a specific molecule designated "ATP Synthesis-IN-3" did not yield any publicly available information. This suggests that the name may be proprietary, a placeholder, or not yet in the public domain. Therefore, this guide will provide a comprehensive overview of the fundamental process of ATP synthesis, a cornerstone of cellular bioenergetics, which is of paramount importance to researchers, scientists, and drug development professionals.
Introduction to ATP and its Central Role in Cellular Energy
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes.[1][2][3] Its high-energy phosphate bonds are hydrolyzed to release energy for metabolic reactions, active transport, and signal transduction.[1][3] The continuous synthesis of ATP is therefore essential for cell viability and function. The main pathways for ATP synthesis are substrate-level phosphorylation and oxidative phosphorylation.
Core Mechanisms of ATP Synthesis
The catabolism of glucose is a central pathway for ATP production and can be divided into three main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle or TCA cycle), and oxidative phosphorylation.
Glycolysis
Glycolysis is the initial stage of glucose breakdown, occurring in the cytoplasm. It does not require oxygen and results in a net gain of ATP through substrate-level phosphorylation.
-
Process: One molecule of glucose is converted into two molecules of pyruvate.
-
Net Energy Yield: 2 ATP and 2 NADH per molecule of glucose.
The Krebs Cycle (Citric Acid Cycle)
In the presence of oxygen, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the Krebs cycle. This cycle is a series of enzymatic reactions that completely oxidizes acetyl-CoA.
-
Process: Acetyl-CoA is oxidized to CO2, generating high-energy electron carriers.
-
Energy Yield per Acetyl-CoA: 1 ATP (or GTP), 3 NADH, and 1 FADH2. Since one glucose molecule produces two pyruvate molecules, the total yield from the Krebs cycle per glucose is doubled.
Oxidative Phosphorylation
Oxidative phosphorylation is the primary source of ATP in aerobic organisms and takes place in the inner mitochondrial membrane. It involves the electron transport chain (ETC) and chemiosmosis.
-
Electron Transport Chain (ETC): A series of protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to molecular oxygen. This process pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient.
-
Chemiosmosis: The flow of protons back into the mitochondrial matrix down their electrochemical gradient powers ATP synthase (also known as Complex V), which catalyzes the synthesis of ATP from ADP and inorganic phosphate (Pi).
Quantitative Aspects of ATP Synthesis
The total ATP yield from the complete oxidation of one molecule of glucose can vary, but the theoretical maximum is often cited as 38 ATP molecules. However, the actual yield is typically lower due to factors such as the energy cost of transporting molecules across the mitochondrial membrane.
| Pathway | Substrate | Products (per glucose molecule) | ATP Yield (per glucose molecule) |
| Glycolysis | 1 Glucose | 2 Pyruvate, 2 ATP, 2 NADH | 2 ATP (net) |
| Pyruvate Oxidation | 2 Pyruvate | 2 Acetyl-CoA, 2 NADH, 2 CO2 | - |
| Krebs Cycle | 2 Acetyl-CoA | 2 ATP (or GTP), 6 NADH, 2 FADH2, 4 CO2 | 2 ATP |
| Oxidative Phosphorylation | 10 NADH, 2 FADH2 | ~2.5 ATP per NADH, ~1.5 ATP per FADH2 | ~28 ATP |
| Total | 1 Glucose | 6 CO2, H2O | ~32 ATP |
Table 1: Theoretical ATP yield from the complete oxidation of one molecule of glucose.
Experimental Protocols for Studying ATP Synthesis
Several key experimental techniques are employed to investigate the mechanisms and regulation of ATP synthesis.
Measurement of ATP Levels
A common method to assess cellular bioenergetics is to measure intracellular ATP concentrations.
-
Principle: The luciferin-luciferase bioluminescence assay is widely used. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be quantified with a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Brief Protocol:
-
Lyse cells to release intracellular ATP.
-
Add the cell lysate to a reaction mixture containing luciferin and luciferase.
-
Measure the light output using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP in the samples.
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Mitochondrial Respiration Assays
Mitochondrial respiration, or oxygen consumption rate (OCR), is a key indicator of oxidative phosphorylation activity.
-
Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) measures the rate of oxygen consumption in isolated mitochondria or intact cells.
-
Brief Protocol (using Seahorse XF Analyzer):
-
Plate cells in a Seahorse XF cell culture microplate.
-
Sequentially inject modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
The instrument measures changes in oxygen concentration in the media over time to calculate the OCR.
-
Visualizing Key Processes in ATP Synthesis
Diagrams created using Graphviz (DOT language) can help visualize the complex pathways and workflows involved in studying ATP synthesis.
Caption: Overview of the Glycolysis Pathway.
Caption: The Krebs Cycle (Citric Acid Cycle).
Caption: Experimental Workflow for an ATP Assay.
Caption: The Electron Transport Chain and ATP Synthase.
References
An In-depth Technical Guide to the Target Identification and Validation of ATP Synthase Inhibitors: A Case Study with Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the target identification and validation of ATP synthase inhibitors, using the well-characterized compound Oligomycin as a representative example.
Introduction to ATP Synthase as a Therapeutic Target
Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a critical enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[1] Its fundamental role in cellular energy metabolism makes it a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases. Inhibiting ATP synthase disrupts the energy supply of highly proliferative cells, such as cancer cells, potentially leading to cell death.
Oligomycin, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of the F1Fo-ATP synthase.[2] It has been an invaluable tool in mitochondrial research for decades and serves as an excellent model for understanding the process of target identification and validation for this class of inhibitors.
Target Identification: Pinpointing the Fₒ Subunit
Mechanism of Action: Oligomycin exerts its inhibitory effect by binding directly to the c-ring of the Fₒ subunit, which is embedded in the inner mitochondrial membrane.[3] This binding physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space back into the mitochondrial matrix.[3] The blockage of this proton flow stalls the rotation of the c-ring and the associated γ subunit of the F₁ particle, thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.[3] A high-resolution crystal structure of Oligomycin bound to the c₁₀ ring of yeast mitochondrial ATP synthase has confirmed the precise binding site, showing that it interacts with two adjacent c-subunits and shields the essential glutamate residue (Glu59) required for proton transport.
Quantitative Data Summary
The potency of an inhibitor is a critical aspect of its characterization. The following tables summarize the quantitative data for Oligomycin's inhibitory activity from various studies.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 1 µM | Mitochondrial FₒF₁-ATPase | |
| Ki | 0.1 µM | Triton X-100-solubilized ATPase | |
| IC₅₀ | ~100 nM | Mammosphere Formation (MCF7 cells) | |
| IC₅₀ | ~5-10 µM | Mammosphere Formation (MDA-MB-231 cells) | |
| IC₅₀ | 0.2 µM | Cell Viability (K-562 cells) | |
| IC₅₀ | 0.9 µM | Cell Viability (HCT116 cells) |
Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, such as cell type, organism, and assay methodology.
Target Validation: Confirming ATP Synthase Inhibition
Validating that ATP synthase is the true target of an inhibitor involves a multi-faceted approach, combining biochemical, cellular, and genetic evidence.
Biochemical Validation
Biochemical assays using isolated mitochondria or purified enzyme are fundamental for direct target engagement confirmation.
-
ATP Synthesis/Hydrolysis Assays: Direct measurement of ATP synthesis or the reverse reaction, ATP hydrolysis, in the presence of the inhibitor provides the most direct evidence of target engagement. A dose-dependent inhibition of these activities is a key validation step.
-
Mitochondrial Respiration: Inhibition of ATP synthase leads to a decrease in oxygen consumption that is coupled to ATP production. This can be measured using techniques like high-resolution respirometry or extracellular flux analysis.
Cellular Validation
Cell-based assays are crucial to confirm that the inhibitor affects cellular processes consistent with the inhibition of its intended target.
-
Cell Viability and Proliferation Assays: By depleting cellular ATP, inhibitors of ATP synthase are expected to reduce cell viability and inhibit proliferation, particularly in cells highly reliant on oxidative phosphorylation.
-
Measurement of Cellular ATP Levels: A direct consequence of ATP synthase inhibition is a reduction in intracellular ATP concentrations.
-
Mitochondrial Membrane Potential: Blocking the proton channel of the Fₒ subunit leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the mitochondrial membrane.
Genetic Validation
Genetic approaches provide powerful evidence for target validation.
-
Resistance Mutations: The emergence of resistance to an inhibitor through mutations in the gene encoding the target protein is strong evidence of a direct interaction. For Oligomycin, mutations in the mitochondrial genes for ATP synthase subunits, particularly the c-subunit, have been shown to confer resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
Principle: Cells are plated in a specialized microplate, and an instrument measures changes in oxygen concentration in the surrounding media. Sequential injections of mitochondrial toxins, including Oligomycin, are used to dissect different components of mitochondrial respiration.
Protocol:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The following day, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration) to inhibit ATP synthase.
-
Port B: FCCP (an uncoupler, e.g., 1.0 µM final concentration) to measure maximal respiration.
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors, e.g., 0.5 µM final concentration) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Assay Execution: Place the microplate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The instrument software calculates various parameters, including basal respiration, ATP-linked respiration (the decrease in OCR after Oligomycin injection), maximal respiration, and spare respiratory capacity.
ATP Hydrolysis Assay (Spectrophotometric)
This assay measures the ATP hydrolysis (ATPase) activity of ATP synthase in isolated mitochondria or submitochondrial particles.
Principle: The hydrolysis of ATP to ADP and Pi by ATP synthase is coupled to an enzyme system (pyruvate kinase and lactate dehydrogenase) that results in the oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells by differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing mannitol, KCl, MgCl₂, EGTA, BSA, and Tris-HCl at the appropriate pH.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and an inhibitor of adenylate kinase (e.g., AP5A).
-
Sample Addition: Add a known amount of isolated mitochondria to the cuvette.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
Inhibitor Addition: After establishing a baseline rate, add Oligomycin to the cuvette to measure the Oligomycin-sensitive ATPase activity, which is attributed to ATP synthase.
-
Calculation: The rate of ATP hydrolysis is calculated from the change in absorbance over time using the molar extinction coefficient of NADH.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell viability based on mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the inhibitor (e.g., Oligomycin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Signaling pathway disruption by Oligomycin.
Experimental Workflow
Caption: Experimental workflow for ATP synthase inhibitor validation.
Logical Relationship Diagram
Caption: Logical framework for target validation.
References
Therapeutic Modulation of ATP Synthesis in Myocardial Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of adenosine triphosphate (ATP) synthesis in the context of myocardial ischemia. It explores the mechanisms of ATP depletion during ischemic events and details therapeutic strategies aimed at preserving cellular energy balance to protect the heart muscle. This document is intended to serve as a core resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction: The Central Role of ATP in Myocardial Function
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling essential processes in cardiomyocytes, including muscle contraction, ion transport, and maintenance of cellular integrity.[1][2][3] In a healthy heart, ATP is predominantly synthesized through oxidative phosphorylation in the mitochondria, a highly efficient process that requires a constant supply of oxygen and metabolic substrates.[1][4] Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, disrupts this delicate balance, leading to a rapid decline in ATP levels and subsequent cellular dysfunction, injury, and death. Understanding the dynamics of ATP synthesis and degradation during ischemia is paramount for the development of effective cardioprotective therapies.
ATP Metabolism During Myocardial Ischemia
Under normal aerobic conditions, the heart generates the vast majority of its ATP through the oxidative phosphorylation of substrates like fatty acids and glucose. The process involves glycolysis, the tricarboxylic acid (TCA) cycle, and the electron transport chain, which collectively produce a large amount of ATP.
During low-flow ischemia, as occurs in an acute myocardial infarction, the heart's metabolism shifts. While oxygen delivery is reduced, it is often not completely absent. In such conditions, oxidative phosphorylation can still be the major source of ATP production, accounting for approximately 90% of total ATP synthesis, even when coronary flow is reduced to 10% of its normal rate. However, the overall rate of ATP synthesis from oxidative phosphorylation dramatically decreases. To compensate, anaerobic glycolysis increases, though it produces far less ATP per molecule of glucose and leads to the accumulation of lactate and a decrease in intracellular pH.
A critical and detrimental event during severe ischemia is the reversal of the mitochondrial F1Fo-ATP synthase. This enzyme complex, normally responsible for ATP production, begins to hydrolyze ATP in an attempt to maintain the mitochondrial membrane potential, further exacerbating the cellular energy deficit and contributing to myocardial injury.
Therapeutic Strategies Targeting ATP Synthesis
Therapeutic interventions aim to either boost ATP production through alternative pathways or prevent its degradation.
One established strategy is to enhance the rate of anaerobic glycolysis to partially compensate for the reduction in oxidative phosphorylation.
-
Glucose-Insulin (G+I) Therapy: The administration of glucose and insulin has been shown to increase glycolytic flux. This increased glycolysis helps to slow the depletion of ATP and phosphocreatine (PCr), maintain a higher free energy of ATP hydrolysis, and improve both systolic and diastolic function during ischemia and subsequent reperfusion.
A more targeted approach is to prevent the wasteful hydrolysis of ATP by inhibiting the reverse action of F1Fo-ATP synthase.
-
Novel F1Fo-ATP Synthase Inhibitors: Recent research has focused on identifying small molecules that can specifically inhibit the hydrolytic activity of ATP synthase during ischemia without affecting its synthesis function under normal conditions. For instance, novel pyrazolo[3,4-c]pyridine derivatives have been identified that significantly inhibit ATP hydrolysis, reduce myocardial infarct size, and preserve cardiac function. The cardioprotective mechanism of these inhibitors is linked to increased ATP content in the ischemic myocardium and modulation of downstream signaling pathways, including increased phosphorylation of PKA and phospholamban, ultimately reducing apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on modulating ATP synthesis in myocardial ischemia.
Table 1: Effects of Glucose-Insulin (G+I) on Myocardial Energetics and Function During Low-Flow Ischemia
| Parameter | Control Group (During Ischemia) | G+I Group (During Ischemia) | Reference |
| Rate-Pressure Product | Decreased by 84% | Improved vs. Control | |
| Oxygen Consumption | Decreased by 84% | Similar to Control | |
| ATP Concentration | Decreased by 51% | Higher than Control | |
| Phosphocreatine (PCr) Conc. | Decreased by 63% | Higher than Control | |
| Inorganic Phosphate (Pi) Conc. | Increased by 300% | Lower than Control | |
| Post-Ischemic Recovery | - | Better than Control |
Table 2: Effects of Adenosine and Phosphate Supplementation on Post-Ischemic Myocardial Recovery
| Parameter | Control | Adenosine (ADO) | Phosphate (PO4) | ADO/PO4 | Reference |
| End-Ischemic ATP (µM/mg) | ~0.8 | ~0.8 | ~0.8 | ~0.8 | |
| End-Ischemic Adenosine (µM/mg) | 2.0 ± 0.12 | 5.6 ± 0.17 | - | 3.1 ± 0.03 | |
| Post-Reflow ATP (15 min) | Depressed | Significantly Enhanced | Depressed | Significantly Enhanced | |
| Recovery of Developed Pressure | ~45% | ~78% | ~55% | ~70% |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in this field.
This protocol is based on methodologies described for studying low-flow ischemia in rat hearts.
-
Animal Preparation: Wistar rats are anesthetized, and hearts are rapidly excised and placed in ice-cold buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a Langendorff apparatus with a Krebs-Henseleit buffer or, for a more physiological model, with a red blood cell-perfused solution.
-
Baseline Stabilization: The heart is allowed to stabilize for a period (e.g., 30 minutes) with normal coronary flow, during which baseline functional parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Induction of Ischemia: Low-flow ischemia is induced by reducing the coronary flow to a fraction of the baseline (e.g., 10%) for a defined period (e.g., 60 minutes).
-
Therapeutic Intervention: The therapeutic agent (e.g., G+I solution or a novel inhibitor) is introduced into the perfusate either before or during the ischemic period.
-
Reperfusion: After the ischemic period, normal coronary flow is restored for a reperfusion period (e.g., 30 minutes) to assess functional recovery.
-
Metabolic Analysis: Throughout the experiment, tissue samples can be freeze-clamped at different time points (baseline, ischemia, reperfusion) for subsequent analysis of ATP, PCr, and other metabolites using techniques like high-performance liquid chromatography (HPLC) or 31P-magnetic resonance spectroscopy.
-
Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to quantify the infarct size as a percentage of the area at risk.
This protocol is designed to screen for inhibitors of ATP hydrolysis.
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., murine hearts) using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing substrates for the respiratory chain but lacking ADP to induce the hydrolytic state of ATP synthase.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in pH resulting from proton pumping driven by ATP hydrolysis or by measuring the release of inorganic phosphate.
-
Inhibitor Screening: Test compounds are pre-incubated with the isolated mitochondria before the addition of ATP to initiate the reaction.
-
Data Analysis: The inhibitory activity of the compounds is calculated by comparing the rate of ATP hydrolysis in the presence and absence of the test compound.
Visualizing Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key concepts.
References
The Impact of ATP Synthesis-IN-3 on Cardiomyocyte ATP Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ATP Synthesis-IN-3, a novel inhibitor of the mitochondrial F1Fo-ATP synthase's hydrolytic activity. Under ischemic conditions, the canonical ATP synthesis function of this enzyme reverses, leading to detrimental ATP hydrolysis and contributing to cardiomyocyte injury. This compound, also identified as compound 31, has emerged as a promising cardioprotective agent by selectively inhibiting this reverse activity, thereby preserving cellular ATP levels in ischemic cardiomyocytes. This document consolidates the current understanding of its mechanism, presents quantitative data on its effects on ATP levels, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
Mitochondrial F1Fo-ATP synthase is a critical enzyme for cellular energy homeostasis, responsible for the majority of ATP production through oxidative phosphorylation. However, during myocardial ischemia, the collapse of the proton-motive force causes the enzyme to switch from an ATP synthase to an ATP hydrolase, exacerbating the decline in cellular ATP. This ATP depletion is a key factor in the pathophysiology of ischemic heart disease, leading to contractile dysfunction and cell death.
This compound is a recently developed small molecule that selectively inhibits the ATP hydrolase activity of the F1Fo-ATP synthase without affecting its forward ATP synthesis function.[1][2] This targeted action presents a significant therapeutic potential for mitigating ischemia-reperfusion injury in the heart. This guide will delve into the technical details of its effects on cardiomyocyte ATP levels and the underlying molecular mechanisms.
Mechanism of Action
This compound acts as a selective inhibitor of the F1Fo-ATP synthase's reverse (hydrolytic) activity.[1][2] During myocardial ischemia, the drop in intracellular pH and the dissipation of the mitochondrial membrane potential trigger this hydrolytic action. By blocking this pathological ATP consumption, this compound helps to preserve the existing ATP pool within the cardiomyocyte.
Furthermore, studies have indicated that the cardioprotective effects of this compound are linked to the activation of pro-survival signaling pathways. Specifically, it has been shown to increase the phosphorylation of Protein Kinase A (PKA) and its downstream target, phospholamban.[1] This signaling cascade is known to enhance sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity, improving calcium handling and contractile function, and to exert anti-apoptotic effects.
Signaling Pathway
Caption: Mechanism of action of this compound in ischemic cardiomyocytes.
Quantitative Effects on Cardiomyocyte ATP Levels
The efficacy of this compound in preserving ATP levels has been demonstrated in cellular models of ischemia. The following table summarizes the key quantitative findings from studies on H9c2 cardiomyoblasts, a commonly used cell line for cardiac research.
| Cell Line | Condition | Treatment | ATP Level (relative to normoxic control) | Reference |
| H9c2 | Normoxia | Vehicle | 100% | Nikolaou PE et al., 2023 |
| H9c2 | Hypoxia (2h) | Vehicle | ~40% | Nikolaou PE et al., 2023 |
| H9c2 | Hypoxia (2h) | This compound (50 µM) | ~75% | Nikolaou PE et al., 2023 |
Note: The exact percentages are derived from graphical representations in the source publication and are indicative of the reported effects.
Experimental Protocols
Cell Culture and Induction of Hypoxia in H9c2 Cardiomyocytes
This protocol outlines the general procedure for culturing H9c2 cells and inducing hypoxic conditions to simulate ischemia, as would be typical in studies evaluating agents like this compound.
Caption: General experimental workflow for assessing ATP levels in H9c2 cells.
Detailed Steps:
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, cells are seeded into appropriate multi-well plates and allowed to adhere and reach a desired confluency (typically 70-80%).
-
Treatment: Prior to inducing hypoxia, the culture medium is replaced with fresh medium containing either this compound at the desired concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated with the compound for a specified pre-treatment period.
-
Induction of Hypoxia: The culture plates are then transferred to a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for a duration sufficient to induce a significant drop in ATP levels in control cells (e.g., 2 hours). A parallel set of plates is maintained under normoxic conditions as a control.
-
Cell Lysis and ATP Measurement: Immediately following the hypoxic or normoxic incubation, the culture medium is removed, and the cells are lysed using a buffer compatible with the ATP assay kit. The intracellular ATP concentration of the resulting lysate is then quantified, typically using a luciferin/luciferase-based bioluminescence assay. Luminescence is measured with a luminometer, and ATP levels are calculated based on a standard curve.
Conclusion and Future Directions
This compound represents a targeted approach to preserving cardiomyocyte energy levels during ischemic events. By selectively inhibiting the hydrolytic activity of F1Fo-ATP synthase, it mitigates a key pathological process that contributes to ischemic injury. The quantitative data from in vitro studies robustly support its efficacy in maintaining higher intracellular ATP concentrations under hypoxic conditions.
Future research should focus on further elucidating the downstream signaling effects of this compound, exploring its efficacy in more complex in vivo models of myocardial infarction, and evaluating its pharmacokinetic and pharmacodynamic properties for potential clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules in the context of cardiovascular disease.
References
In-Depth Technical Guide: Structure-Activity Relationship of Aurovertin B, an ATP Synthase Inhibitor
Disclaimer: The compound "ATP Synthesis-IN-3" is not found in publicly available scientific literature. This guide has been prepared using Aurovertin B , a well-characterized inhibitor of ATP synthase, as a representative molecule to fulfill the detailed structural, activity, and methodological requirements of the original request.
Introduction
Aurovertin B is a mycotoxin produced by the fungus Calcarisporium arbuscula. It is a potent inhibitor of F1F0-ATP synthase (also known as Complex V), the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.[1] Due to its specific mechanism of action, Aurovertin B has been instrumental in elucidating the function of ATP synthase and is under investigation for its therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the structure-activity relationship of Aurovertin B, its quantitative inhibitory effects, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
Chemical Structure
Aurovertin B is a polyketide characterized by a 2,6-dioxabicyclo[3.2.1]octane core linked to a methylated α-pyrone via a polyene chain.
Chemical Formula: C₂₅H₃₂O₈ Molecular Weight: 460.5 g/mol
Quantitative Data: Inhibitory Activity
Aurovertin B exhibits a differential inhibitory effect on the two primary functions of ATP synthase: ATP synthesis and ATP hydrolysis. It is a significantly more potent inhibitor of ATP synthesis.[1]
| Parameter | Value | Target/System | Notes |
| Ki (ATP Synthesis) | 25 nM | Bovine Heart Mitochondria (F1F0-ATPase) | Represents the inhibitor constant for the enzyme-substrate complex during ATP synthesis.[1] |
| Ki (ATP Hydrolysis) | 120 nM | Bovine Heart Mitochondria (F1F0-ATPase) | Represents the inhibitor constant for the enzyme-substrate complex during ATP hydrolysis.[1] |
| IC50 (Cell Proliferation) | Not explicitly defined in the search results, but potent inhibition of various breast cancer cell lines is reported.[2] | Human Breast Cancer Cell Lines | Aurovertin B shows strong inhibition of proliferation in several breast cancer cell lines while having less effect on normal cell lines like MCF-10A. |
Mechanism of Action
Aurovertin B acts as a mixed, non-competitive inhibitor of F1F0-ATPase. It binds to the F1 catalytic domain of the enzyme, specifically within a hydrophobic cleft on the β subunits. The crystal structure of the F1-Aurovertin B complex reveals two binding sites, one on the βE (empty) subunit and another on the βTP (ATP-bound) subunit.
This binding is allosteric, occurring approximately 12 Å away from the ATP binding site. The presence of Aurovertin B is thought to sterically hinder the conformational changes required for the catalytic cycle, specifically preventing the transition of the βE subunit to the βDP (ADP-bound) state, which is necessary for ATP synthesis. This mechanism explains its more potent inhibition of synthesis compared to hydrolysis. While it completely halts ATP synthesis, a residual ATP hydrolysis activity of up to 40% can remain even at saturating concentrations of the inhibitor.
Signaling Pathways
Inhibition of ATP synthase by Aurovertin B has significant downstream effects on cellular signaling, leading to apoptosis, cell cycle arrest, and suppression of metastasis in cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting ATP synthase, Aurovertin B disrupts cellular energy homeostasis, which can trigger programmed cell death (apoptosis). Studies in breast cancer cell lines have shown that Aurovertin B treatment leads to the induction of apoptosis and arrests the cell cycle in the G0/G1 phase.
Figure 1. Simplified workflow of Aurovertin B-induced apoptosis and cell cycle arrest.
ATF3-DUSP1 Signaling Pathway
Recent research has identified that Aurovertin B can suppress metastasis in triple-negative breast cancer (TNBC) by modulating the ATF3-DUSP1 signaling axis. The inhibition of ATP synthase by Aurovertin B leads to the upregulation of Activating Transcription Factor 3 (ATF3). ATF3, in turn, acts as a critical transcription factor that activates the expression of Dual-specificity phosphatase 1 (DUSP1). DUSP1 is a phosphatase that can dephosphorylate and inactivate members of the MAPK (mitogen-activated protein kinase) family, which are often involved in promoting cell proliferation and metastasis. The enhanced expression of DUSP1 contributes to the anti-metastatic effects of Aurovertin B.
Figure 2. Proposed ATF3-DUSP1 signaling pathway modulated by Aurovertin B.
Experimental Protocols
ATP Hydrolysis Assay in Submitochondrial Particles (SMPs)
This assay measures the rate of ATP hydrolysis by F1F0-ATP synthase in its reverse reaction.
-
Preparation of SMPs: Bovine heart mitochondria are isolated and subjected to sonication or French press to generate submitochondrial particles, which are inverted vesicles with the F1 subunits facing the external medium.
-
Assay Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to an enzyme system that results in the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris pH 8.25)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
ATP
-
Oligomycin (as a control to inhibit F0-coupled ATP hydrolysis)
-
Aurovertin B (dissolved in DMSO)
-
-
Procedure:
-
SMPs are added to the assay buffer containing NADH, PEP, LDH, and PK.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm is continuously monitored.
-
Aurovertin B is added at various concentrations to determine its inhibitory effect on the rate of NADH oxidation.
-
The specific activity is calculated, and kinetic parameters (Vmax, Km, Ki) are determined by fitting the data to appropriate enzyme inhibition models.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Aurovertin B on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of Aurovertin B for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.
-
Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis.
-
Principle: In apoptotic cells, the chromatin condenses and the nucleus fragments. DAPI staining reveals these changes, with apoptotic nuclei appearing smaller, more condensed, and often fragmented compared to the uniformly stained nuclei of healthy cells.
-
Procedure:
-
Cells are cultured on coverslips and treated with Aurovertin B.
-
The cells are washed with PBS and fixed with 4% paraformaldehyde.
-
After another wash, the cells are permeabilized (if necessary) and stained with a DAPI solution (e.g., 1 µg/mL in PBS).
-
The coverslips are mounted on microscope slides.
-
The cells are visualized under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. Cells in S phase have an intermediate DNA content.
-
Procedure:
-
Cells are treated with Aurovertin B.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
The stained cells are analyzed using a flow cytometer.
-
The data is used to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases is calculated.
-
Structure-Activity Relationship (SAR)
The structure of Aurovertin B is crucial for its inhibitory activity. The polyene linker connects the α-pyrone and the dioxabicyclooctane core, holding them in a specific spatial orientation that allows the molecule to fit into the hydrophobic pocket on the β subunit of ATP synthase. The various substitutions on the bicyclo moiety, which are mainly hydrophobic groups, contribute to the binding affinity. While a detailed quantitative SAR has not been established, it is known that modifications to the core structure can significantly impact the inhibitory potency. The interaction is predominantly hydrophobic, with polar residues in the binding pocket contacting the inhibitor mainly with their nonpolar moieties.
Conclusion
Aurovertin B is a potent and specific inhibitor of F1F0-ATP synthase with a well-defined mechanism of action. It binds allosterically to the F1 domain, disrupting the enzyme's catalytic cycle and inhibiting ATP synthesis more effectively than ATP hydrolysis. This activity translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, mediated in part through the modulation of the ATF3-DUSP1 signaling pathway. The experimental protocols outlined herein provide a robust framework for the continued investigation of Aurovertin B and other ATP synthase inhibitors as potential therapeutic agents. Further research into the specific structure-activity relationships of the aurovertin class of molecules could lead to the development of new, highly targeted anticancer drugs.
References
Methodological & Application
Application Notes and Protocols for ATP Synthesis Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The synthesis of ATP, predominantly through oxidative phosphorylation in the mitochondria, is a fundamental process for life.[1][2][3][4][5] The enzyme ATP synthase (also known as Complex V) plays a crucial role in this process, converting the energy from a proton gradient into the chemical energy of ATP. The intricate and vital nature of ATP synthesis makes it a significant target for drug discovery and development, particularly in fields such as oncology, metabolism, and neurodegenerative diseases.
This document provides a comprehensive overview of the experimental protocols and application notes relevant to the study of ATP synthesis inhibitors. While a specific compound designated "ATP Synthesis-IN-3" was not found in the available scientific literature, the following protocols are broadly applicable to the characterization of any novel inhibitor of ATP synthesis.
Mechanism of Action & Signaling Pathways
Inhibitors of ATP synthesis can act on various components of the cellular respiration machinery. The most direct inhibitors target the F1F0 ATP synthase enzyme. However, compounds can also indirectly inhibit ATP synthesis by disrupting the electron transport chain (ETC), which is responsible for generating the proton gradient that drives ATP synthase. The ETC consists of a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane.
The primary signaling pathway affected by ATP synthesis inhibitors is the cellular energy sensing network. A decrease in ATP levels leads to an increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. This includes the inhibition of anabolic processes (e.g., protein and fatty acid synthesis) and the activation of catabolic processes (e.g., glycolysis and fatty acid oxidation).
Diagram of the ATP Synthesis Pathway and Points of Inhibition
Caption: General overview of mitochondrial ATP synthesis and potential points of inhibition.
Quantitative Data Summary
For a novel ATP synthesis inhibitor, the following quantitative data are crucial for its characterization. The table below provides a template for summarizing such data.
| Parameter | Description | Typical Value Range |
| IC50 (ATP Synthase) | Concentration of the inhibitor that reduces the activity of isolated ATP synthase by 50%. | Varies widely (nM to µM) |
| EC50 (Cellular ATP) | Concentration of the inhibitor that reduces cellular ATP levels by 50%. | Varies widely (nM to µM) |
| CC50 (Cell Viability) | Concentration of the inhibitor that reduces cell viability by 50%. | Varies widely (µM to mM) |
| Selectivity Index | Ratio of CC50 to EC50, indicating the therapeutic window. | >10 is generally desirable |
| Mitochondrial Respiration | Effect on basal and maximal oxygen consumption rates (OCR). | Inhibition expected |
| Extracellular Acidification | Effect on the extracellular acidification rate (ECAR), an indicator of glycolysis. | Increase expected as a compensatory mechanism |
Experimental Protocols
In Vitro ATP Synthase Activity Assay
This protocol measures the direct effect of an inhibitor on the activity of isolated ATP synthase.
Workflow Diagram
Caption: Workflow for an in vitro ATP synthase activity assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl at physiological pH.
-
Substrates: Prepare stock solutions of ADP and inorganic phosphate (Pi).
-
ATP Synthase: Use commercially available isolated F1F0 ATP synthase or prepare from mitochondrial extracts.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the isolated ATP synthase.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding a mixture of ADP and Pi to all wells.
-
-
Detection:
-
Measure the rate of ATP synthesis. A common method is to use a coupled luciferase-luciferin reaction, where the luminescence produced is proportional to the ATP concentration.
-
Monitor the luminescence signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular ATP Level Measurement
This protocol assesses the effect of an inhibitor on the total ATP content within cultured cells.
Methodology:
-
Cell Culture:
-
Plate cells of interest in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and ATP Measurement:
-
Lyse the cells using a suitable lysis buffer that inactivates ATPases.
-
Measure the ATP concentration in the cell lysates using a commercially available ATP assay kit, typically based on the luciferase-luciferin reaction.
-
-
Data Normalization and Analysis:
-
Normalize the ATP levels to the total protein concentration in each well (determined by a Bradford or BCA assay) or to the cell number.
-
Calculate the percentage of ATP reduction compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of ATP reduction against the inhibitor concentration.
-
Mitochondrial Respiration Analysis (Seahorse Assay)
This protocol evaluates the impact of an inhibitor on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Plating:
-
Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
-
Inhibitor Injection:
-
Load the test inhibitor and various mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.
-
-
Seahorse XF Analysis:
-
Run the Seahorse XF Analyzer to measure the OCR in real-time. The assay protocol will involve sequential injections of the test inhibitor and the mitochondrial stressors to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the OCR data to determine the specific effects of the inhibitor on different parameters of mitochondrial respiration.
-
Conclusion
The protocols outlined in this document provide a robust framework for the characterization of novel ATP synthesis inhibitors. By employing a combination of in vitro enzyme assays, cellular ATP measurements, and functional mitochondrial respiration analyses, researchers can gain a comprehensive understanding of the mechanism of action and cellular effects of these compounds. This information is critical for advancing the development of new therapeutic agents that target cellular bioenergetics.
References
Application Notes and Protocols for In Vitro Assay of ATP Synthesis-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP Synthesis-IN-3 is identified as an inhibitor of ATP hydrolysis, demonstrating protective effects in the context of myocardial ischemia by preserving cellular ATP levels.[1][2] These application notes provide detailed protocols for in vitro evaluation of this compound's inhibitory activity on ATP hydrolysis and its ability to maintain intracellular ATP concentrations under metabolic stress. The primary recommended method for ATP quantification is the highly sensitive firefly luciferase-based bioluminescence assay.[3][4][5]
Principle of the ATP Bioluminescence Assay
The quantification of ATP is based on the reaction catalyzed by the firefly luciferase enzyme. In the presence of ATP, magnesium ions, and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP when ATP is the limiting reagent. This assay offers high sensitivity and a broad dynamic range for quantifying ATP in various samples.
The reaction is as follows: ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm)
Signaling Pathway: ATP Synthesis and Hydrolysis
ATP synthase (F1Fo-ATPase) is a mitochondrial enzyme complex that plays a central role in cellular energy metabolism. It can operate in two directions: ATP synthesis and ATP hydrolysis. Under normal physiological conditions with a sufficient proton motive force, it synthesizes ATP from ADP and inorganic phosphate (Pi). However, under conditions where the proton motive force is compromised, such as during ischemia, the enzyme can reverse its function and hydrolyze ATP to pump protons, further depleting cellular energy stores. This compound is proposed to inhibit this reverse, hydrolytic activity.
Protocol 1: In Vitro ATP Hydrolysis Inhibition Assay
This protocol directly measures the inhibition of ATP hydrolysis by this compound using isolated mitochondria as a source of ATP synthase.
Experimental Workflow
Materials and Reagents
-
This compound
-
Isolated mitochondria (e.g., from rat liver or heart)
-
ATP standard (3 mM)
-
ATP Bioluminescence Assay Kit (containing D-luciferin and firefly luciferase)
-
Mitochondrial respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Oligomycin (positive control, potent ATP synthase inhibitor)
-
DMSO (vehicle for inhibitor)
-
White, opaque 96-well microplates
-
Luminometer
-
Multichannel pipettor
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in mitochondrial respiration buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a stock solution of Oligomycin in DMSO for the positive control.
-
Prepare the ATP standard curve by diluting the 3 mM ATP stock in respiration buffer as detailed in the table below.
-
Reconstitute the ATP bioluminescence assay reagents according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 20 µL of mitochondrial suspension (optimized protein concentration) to each well of a 96-well plate.
-
Add 10 µL of this compound dilutions, Oligomycin (positive control), or vehicle (negative control) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
To initiate the hydrolysis reaction, add 10 µL of an ATP solution (e.g., 100 µM final concentration) to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a reagent that inactivates the enzyme (e.g., perchloric acid followed by neutralization, or by proceeding directly to the lysis step of the ATP detection kit if compatible).
-
Add 50 µL of the prepared ATP detection reagent (luciferin-luciferase mixture) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Data Presentation and Analysis
Table 1: ATP Standard Curve
| ATP Concentration (µM) | Volume of 30 µM ATP Standard (µL) | Volume of Buffer (µL) | Expected RLU |
| 0 | 0 | 100 | Background |
| 0.5 | 1.67 | 98.33 | Low |
| 1 | 3.33 | 96.67 | |
| 2.5 | 8.33 | 91.67 | |
| 5 | 16.67 | 83.33 | |
| 10 | 33.33 | 66.67 | High |
Table 2: Inhibition of ATP Hydrolysis by this compound
| Compound | Concentration | RLU (Mean ± SD) | % ATP Remaining | % Inhibition |
| Vehicle Control | - | 0% (Baseline) | 0% | |
| This compound | Conc. 1 | |||
| This compound | Conc. 2 | |||
| This compound | ... | |||
| Oligomycin | (e.g., 5 µM) |
-
Calculations:
-
Subtract the background RLU (0 µM ATP) from all readings.
-
Calculate the percentage of ATP remaining relative to the positive control (Oligomycin, where hydrolysis is maximally inhibited).
-
% ATP Remaining = (RLU_sample - RLU_vehicle) / (RLU_oligomycin - RLU_vehicle) * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for Protection Against ATP Depletion
This protocol assesses the ability of this compound to preserve intracellular ATP levels in cells subjected to metabolic stress, mimicking ischemic conditions.
Experimental Workflow
Materials and Reagents
-
Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
This compound
-
Cell viability assay reagent (optional, for normalization)
-
ATP Bioluminescence Assay Kit
-
White, opaque 96-well cell culture plates
-
Luminometer and Plate Reader (for viability)
Experimental Procedure
-
Cell Seeding:
-
Seed cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Metabolic Stress:
-
Remove the medium containing the compound.
-
Wash the cells once with PBS.
-
Add 100 µL of glucose-free medium (to mimic ischemia) containing the respective concentrations of this compound or vehicle.
-
A control group should receive normal glucose-containing medium.
-
Incubate for a predetermined time (e.g., 2-6 hours, to be optimized) to induce ATP depletion.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the ATP detection reagent directly to each well. This reagent should contain a cell lysis buffer.
-
Place the plate on a shaker for 2 minutes to ensure complete cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis
Table 3: Effect of this compound on Cellular ATP under Stress
| Condition | Compound | Concentration | RLU (Mean ± SD) | % ATP Level (Relative to Normoxia) |
| Normoxia | Vehicle | - | 100% | |
| Stress | Vehicle | - | ||
| Stress | This compound | Conc. 1 | ||
| Stress | This compound | Conc. 2 | ||
| Stress | This compound | ... |
-
Calculations:
-
Normalize the RLU values to cell number if a separate viability assay was performed.
-
Calculate the percentage of ATP level for each condition relative to the normoxic (no stress) vehicle control.
-
% ATP Level = (RLU_sample / RLU_normoxia_vehicle) * 100
-
-
Plot the % ATP Level against the concentration of this compound to visualize the protective effect.
-
Conclusion
These protocols provide a framework for the in vitro characterization of this compound. The ATP hydrolysis inhibition assay offers a direct measure of the compound's activity on its putative target, while the cell-based ATP protection assay validates its functional effect in a biologically relevant context of metabolic stress. Accurate and reproducible results depend on careful optimization of enzyme/cell concentrations and incubation times.
References
Application Notes and Protocols for Utilizing ATP Synthase Inhibitors in Seahorse XF Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by simultaneously measuring the oxygen consumption rate (OCR), a proxy for mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] A key application of this technology is the dissection of cellular bioenergetic pathways through the use of metabolic inhibitors. This document provides detailed application notes and protocols for the use of ATP synthase inhibitors in Seahorse XF assays to investigate their impact on cellular ATP production and overall metabolic phenotype.
ATP synthase, a multi-subunit enzyme complex, is responsible for the majority of cellular ATP production through oxidative phosphorylation.[2][3] By inhibiting this enzyme, researchers can quantify the mitochondrial contribution to total ATP synthesis and explore the metabolic consequences of its disruption. This is particularly relevant in fields such as oncology, immunology, and neurobiology, where metabolic reprogramming is a key feature of disease pathogenesis. While the specific compound "ATP Synthesis-IN-3" is not prominently documented in scientific literature, this protocol will use the well-characterized and commonly used ATP synthase inhibitor, Oligomycin , as a primary example. The principles and methods described herein are broadly applicable to other inhibitors of ATP synthase.
Mechanism of Action of ATP Synthase Inhibitors
ATP synthase utilizes the proton motive force generated by the electron transport chain (ETC) to drive the phosphorylation of ADP to ATP.[4] Inhibitors of ATP synthase, such as Oligomycin, typically bind to the F0 subunit of the complex, blocking the proton channel and thereby halting ATP synthesis.[5] This inhibition leads to a buildup of protons in the intermembrane space, hyperpolarizing the mitochondrial membrane and consequently inhibiting the electron transport chain and oxygen consumption.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental design, the following diagrams are provided.
Caption: ATP Synthesis and Inhibition Pathway.
Caption: Seahorse XF Experimental Workflow.
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (24 or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF DMEM or XF RPMI, supplemented as required)
-
ATP Synthase Inhibitor (e.g., Oligomycin)
-
Rotenone/Antimycin A mixture
-
Cells of interest
-
Standard cell culture reagents and equipment
Protocol: Seahorse XF Real-Time ATP Rate Assay
This protocol is adapted from the Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide.
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Ensure even cell distribution to minimize well-to-well variability.
-
Incubate overnight in a CO2 incubator at 37°C.
Day 2: Assay Preparation and Execution
-
Hydrate Sensor Cartridge:
-
Add 200 µL (for 96-well) or 1 mL (for 24-well) of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on the utility plate, ensuring the sensors are submerged.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Prepare Assay Medium:
-
Warm the Seahorse XF assay medium to 37°C.
-
Supplement the medium as required for your specific cell type and experimental goals (e.g., with glucose, pyruvate, glutamine).
-
Adjust the pH to 7.4.
-
Keep the medium at 37°C in a non-CO2 incubator.
-
-
Prepare Compounds:
-
Prepare stock solutions of the ATP synthase inhibitor (e.g., 1.5 µM Oligomycin final concentration) and Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration) in the prepared assay medium.
-
The final concentrations should be optimized for your cell type.
-
-
Load Sensor Cartridge:
-
Load the prepared compound solutions into the appropriate injection ports of the hydrated sensor cartridge.
-
Typically, the ATP synthase inhibitor is loaded into Port A and the Rotenone/Antimycin A mixture into Port B.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells of the cell plate.
-
Gently wash the cells once with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well (typically 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30 minutes.
-
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and load your assay template.
-
Calibrate the sensor cartridge.
-
Replace the calibrant utility plate with your cell plate when prompted.
-
The instrument will measure baseline OCR and ECAR, followed by the sequential injection of the compounds and subsequent measurements.
-
Data Presentation and Interpretation
The Seahorse XF Real-Time ATP Rate Assay allows for the calculation of both mitochondrial and glycolytic ATP production rates. The injection of an ATP synthase inhibitor is critical for this calculation.
Key Parameters Calculated:
| Parameter | Description | Calculation |
| Basal OCR | The initial oxygen consumption rate of the cells before any injections. | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) |
| mitoATP Production Rate | The rate of ATP production from oxidative phosphorylation. | (OCR before inhibitor injection) - (OCR after inhibitor injection) x P/O ratio |
| glycoATP Production Rate | The rate of ATP production from glycolysis. | Calculated from the Proton Efflux Rate (PER) derived from ECAR measurements. |
| Total ATP Production Rate | The sum of mitochondrial and glycolytic ATP production rates. | mitoATP Production Rate + glycoATP Production Rate |
Note: The P/O ratio is the number of ATP molecules synthesized per atom of oxygen reduced. The Seahorse XF software uses a default value that is generally applicable, but this can be empirically determined for specific cell types.
Representative Quantitative Data with ATP Synthase Inhibitor (Oligomycin)
The following table summarizes the expected changes in key metabolic parameters upon the addition of an ATP synthase inhibitor in a hypothetical experiment.
| Condition | OCR (pmol O₂/min) | ECAR (mpH/min) | mitoATP Production Rate (pmol ATP/min) | glycoATP Production Rate (pmol ATP/min) | Total ATP Production Rate (pmol ATP/min) |
| Basal | 150 | 40 | 825 | 40 | 865 |
| + ATP Synthase Inhibitor | 30 | 70 | 0 | 70 | 70 |
| + Rotenone/Antimycin A | 5 | 72 | 0 | 72 | 72 |
Interpretation of the Data:
-
Basal: The cells exhibit a high OCR, indicating active mitochondrial respiration and a significant contribution of oxidative phosphorylation to total ATP production.
-
+ ATP Synthase Inhibitor (Oligomycin): The sharp decrease in OCR confirms the inhibition of ATP synthase-linked respiration. The concomitant increase in ECAR demonstrates a compensatory shift towards glycolysis to meet the cell's energy demands. The mitoATP production rate is effectively eliminated.
-
+ Rotenone/Antimycin A: The further slight decrease in OCR represents the non-mitochondrial oxygen consumption. The ECAR remains elevated, indicating sustained glycolytic activity.
Conclusion
The use of ATP synthase inhibitors in Seahorse XF assays is a robust method for dissecting the relative contributions of mitochondrial respiration and glycolysis to cellular energy production. This approach provides valuable insights into the metabolic phenotype of cells and their response to therapeutic interventions. The protocols and data interpretation guidelines presented here offer a comprehensive framework for researchers to design and execute experiments aimed at understanding the intricate regulation of cellular metabolism. The flexibility of the Seahorse XF platform allows for the adaptation of these protocols to a wide range of cell types and research questions, making it an indispensable tool in modern metabolic research.
References
Application Notes and Protocols for ATP Synthesis-IN-3 in Ischemia-Reperfusion Injury Research
For Research Use Only.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This process is a significant contributor to the pathophysiology of various clinical conditions, including myocardial infarction, stroke, and organ transplantation.[1][2][3] A critical event during ischemia is the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][5] During ischemia, the lack of oxygen forces cells to switch from efficient aerobic respiration to anaerobic glycolysis, leading to a rapid decline in ATP production.
Mitochondrial F1Fo-ATP synthase, the enzyme responsible for ATP production, can reverse its activity during ischemia, hydrolyzing ATP and further contributing to the energy deficit and subsequent cellular injury. Therefore, inhibition of the hydrolytic activity of ATP synthase presents a promising therapeutic strategy to mitigate I/R injury.
ATP Synthesis-IN-3 is a potent and selective inhibitor of mitochondrial F1Fo-ATP synthase. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying ischemia-reperfusion injury in both in vitro and in vivo models.
Mechanism of Action
During cellular respiration, the electron transport chain creates a proton gradient across the inner mitochondrial membrane. The F1Fo-ATP synthase utilizes this proton-motive force to drive the synthesis of ATP from ADP and inorganic phosphate (Pi). However, under ischemic conditions with a collapsed proton gradient, the enzyme can operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix, thus exacerbating ATP depletion.
This compound selectively inhibits this reverse hydrolytic activity of F1Fo-ATP synthase. By preventing ATP hydrolysis, this compound helps to preserve cellular ATP levels during ischemia, thereby reducing the downstream consequences of energy failure, such as ion pump dysfunction, cellular swelling, and activation of cell death pathways.
Figure 1: Mechanism of this compound in Ischemia.
Data Presentation
The following tables summarize quantitative data from studies on ATP synthase inhibitors in the context of ischemia-reperfusion injury. Note: As "this compound" is a novel compound, the data presented here is based on published results for other ATP synthase inhibitors like Bedaquiline and novel pyrazolo[3,4-c]pyridine derivatives to provide a representative example of expected outcomes.
Table 1: In Vivo Neuroprotective Effects of an ATP Synthase Inhibitor (Bedaquiline) in a Rat Model of Cerebral Ischemia-Reperfusion.
| Parameter | Control Group (Ischemia-Reperfusion) | Bedaquiline-Treated Group (Ischemia-Reperfusion) |
| Infarct Volume (mm³) | 245 ± 35 | 130 ± 20 |
| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 |
| Mitochondrial Respiration (State 3, nmol O₂/min/mg protein) | 85 ± 12 | 110 ± 15 |
| ATPase Activity (nmol Pi/min/mg protein) | 150 ± 20 | 95 ± 10 |
*p < 0.05 vs. Control Group. Data are presented as mean ± SEM.
Table 2: In Vivo Cardioprotective Effects of a Novel ATP Synthase Hydrolysis Inhibitor (Compound 31) in a Mouse Model of Myocardial Ischemia-Reperfusion.
| Parameter | Vehicle Group (Ischemia-Reperfusion) | Compound 31-Treated Group (Ischemia-Reperfusion) |
| Infarct Size (% of Area at Risk) | 45 ± 5 | 25 ± 4 |
| Myocardial ATP Content (nmol/mg protein) | 12 ± 2 | 20 ± 3 |
| Phospho-PKA (arbitrary units) | 100 ± 10 | 150 ± 15 |
| Apoptosis (% TUNEL positive nuclei) | 30 ± 4 | 15 ± 3 |
*p < 0.05 vs. Vehicle Group. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Model of Oxygen-Glucose Deprivation and Reoxygenation (OGD/R)
This protocol describes an in vitro model of ischemia-reperfusion injury using cultured cells (e.g., H9c2 cardiomyocytes or primary neurons).
Materials:
-
Cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
This compound
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂
-
Cell viability assays (e.g., MTT, LDH release)
-
ATP measurement kit
Protocol:
-
Plate cells in appropriate culture vessels and allow them to adhere and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in glucose-free DMEM. Include a vehicle control.
-
Ischemia (OGD):
-
Wash the cells twice with pre-warmed PBS.
-
Replace the normal culture medium with the prepared glucose-free DMEM containing different concentrations of this compound or vehicle.
-
Place the cells in a hypoxia chamber for a predetermined duration (e.g., 1-4 hours).
-
-
Reperfusion (Reoxygenation):
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 12-24 hours).
-
-
Assessment of Cell Injury:
-
Measure cell viability using an MTT assay or quantify cell death by measuring LDH release into the culture medium.
-
Measure intracellular ATP levels using a commercially available ATP assay kit.
-
Figure 2: In Vitro OGD/R Experimental Workflow.
In Vivo Model of Myocardial Ischemia-Reperfusion
This protocol describes a mouse or rat model of myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture for LAD ligation
-
This compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Protocol:
-
Anesthetize the animal and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture to induce ischemia. Successful ligation can be confirmed by the paling of the anterior ventricular wall.
-
Administer this compound or vehicle at a predetermined time point (e.g., just before reperfusion).
-
Reperfusion:
-
After the ischemic period (e.g., 30-60 minutes), release the ligature to allow blood flow to resume.
-
-
Assessment of Infarct Size:
-
After a reperfusion period (e.g., 24 hours), re-anesthetize the animal and re-ligate the LAD at the same location.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in TTC stain. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
Figure 3: In Vivo Myocardial I/R Experimental Workflow.
Conclusion
This compound represents a valuable research tool for investigating the role of mitochondrial bioenergetics in the pathophysiology of ischemia-reperfusion injury. By selectively inhibiting the hydrolytic activity of F1Fo-ATP synthase, this compound allows for the elucidation of the downstream consequences of preserving cellular ATP levels during ischemic events. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting ATP synthase in various models of I/R injury.
References
Application Notes and Protocols for a Novel Cardioprotective Agent in Animal Models of Myocardial Infarction
A Fictional Case Study Based on "ATP Synthesis-IN-3"
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data regarding a compound designated "this compound" for the treatment of myocardial infarction in animal models. The following application notes and protocols are presented as a generalized framework for researchers investigating novel cardioprotective agents. This document is a template illustrating the expected data and methodologies for such a study, and the specific details are hypothetical.
Application Notes
Introduction
Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, results from prolonged ischemia and subsequent reperfusion injury, leading to cardiomyocyte death, inflammation, and adverse cardiac remodeling. The maintenance of cellular ATP levels is critical for cardiomyocyte survival and function. A hypothetical therapeutic agent, "this compound," is postulated to be a novel modulator of mitochondrial function, aimed at preserving ATP synthesis during ischemic and reperfusion insults, thereby offering a cardioprotective effect. These notes provide an overview of its proposed application in preclinical animal models of MI.
Mechanism of Action (Hypothetical)
"this compound" is hypothesized to act by stabilizing the mitochondrial ATP synthase complex, preventing its reversal to an ATPase during ischemia, and promoting efficient ATP production upon reperfusion. This action is expected to reduce mitochondrial calcium overload, decrease the generation of reactive oxygen species (ROS), and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.
Preclinical Rationale
The primary goals for the preclinical evaluation of "this compound" in animal models of myocardial infarction are:
-
To assess its efficacy in reducing myocardial infarct size.
-
To evaluate its ability to preserve cardiac function post-MI.
-
To determine its effect on biomarkers of cardiac injury and inflammation.
-
To elucidate the underlying cardioprotective signaling pathways.
Animal Model Selection
The most common animal models for studying myocardial infarction are mice and rats due to their well-characterized genetics, cost-effectiveness, and the availability of surgical techniques. Larger animal models, such as rabbits or pigs, offer closer physiological relevance to humans but are more resource-intensive. The choice of model should align with the specific research questions.
Quantitative Data Summary (Hypothetical Data)
The following tables represent the type of quantitative data that would be generated from a preclinical study of a cardioprotective agent like "this compound."
Table 1: Effect of "this compound" on Myocardial Infarct Size
| Treatment Group | N | Area at Risk (AAR) / Left Ventricle (LV) (%) | Infarct Size (INF) / AAR (%) |
| Sham | 10 | N/A | N/A |
| Vehicle Control (MI) | 10 | 48.5 ± 3.2 | 55.1 ± 4.5 |
| This compound (10 mg/kg) | 10 | 47.9 ± 2.8 | 35.7 ± 3.9* |
| This compound (30 mg/kg) | 10 | 49.1 ± 3.5 | 28.3 ± 3.1** |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of "this compound" on Cardiac Function (Echocardiography at 28 days post-MI)
| Treatment Group | N | Left Ventricular Ejection Fraction (LVEF) (%) | Left Ventricular Fractional Shortening (LVFS) (%) |
| Sham | 10 | 65.2 ± 2.1 | 35.4 ± 1.8 |
| Vehicle Control (MI) | 10 | 30.8 ± 2.5 | 15.1 ± 1.2 |
| This compound (30 mg/kg) | 10 | 45.6 ± 3.0 | 22.7 ± 1.5 |
**p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of "this compound" on Serum Biomarkers (24 hours post-MI)
| Treatment Group | N | Cardiac Troponin I (cTnI) (ng/mL) | Creatine Kinase-MB (CK-MB) (U/L) |
| Sham | 10 | 0.1 ± 0.02 | 50 ± 8 |
| Vehicle Control (MI) | 10 | 12.5 ± 1.8 | 850 ± 95 |
| This compound (30 mg/kg) | 10 | 6.2 ± 0.9 | 425 ± 50 |
**p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Detailed Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats by LAD Ligation
This protocol describes a standard method for inducing myocardial infarction in rats.[1]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
6-0 silk suture
-
ECG monitoring system
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal reflex.
-
Intubate the rat and connect it to a rodent ventilator.
-
Place the animal in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Ligate the LAD to induce ischemia. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.
-
For ischemia-reperfusion models, the ligature can be removed after a defined period (e.g., 30-45 minutes). For permanent infarction models, the ligature remains in place.
-
Close the chest in layers and evacuate any air from the thoracic cavity.
-
Administer analgesic and allow the animal to recover in a warm, clean cage.
Protocol 2: Administration of "this compound"
Formulation:
-
Dissolve "this compound" in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
Administration:
-
Route: Intravenous (IV) injection via the tail vein is common for acute administration prior to reperfusion. Intraperitoneal (IP) or oral (PO) routes may be used for pre-treatment regimens.
-
Timing: For studying protection against reperfusion injury, "this compound" is typically administered a few minutes before the onset of reperfusion. For studying pre-conditioning effects, it may be given hours to days before LAD ligation.
-
Dosage: A dose-response study (e.g., 1, 10, 30 mg/kg) should be performed to determine the optimal effective dose.
Protocol 3: Assessment of Infarct Size
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (1% in phosphate buffer)
-
Formalin (10%)
-
Heart slicing matrix
Procedure:
-
At the end of the experiment (e.g., 24 hours post-MI), euthanize the animal and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Securely ligate the LAD at the same location as the original occlusion.
-
Perfuse the coronary arteries with a blue dye (e.g., Evans blue) to delineate the area at risk (AAR - the non-blue area).
-
Freeze the heart and cut it into 2 mm thick transverse slices using a heart slicing matrix.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale white.
-
Fix the slices in 10% formalin.
-
Image both sides of each slice and use image analysis software (e.g., ImageJ) to quantify the total left ventricle (LV) area, the AAR, and the infarct area for each slice.
-
Calculate the infarct size as a percentage of the AAR.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating a cardioprotective agent.
Caption: Hypothesized mechanism of action for this compound.
References
Unraveling the Role of ATP Synthesis-IN-3 in PKA Signaling: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a myriad of physiological processes, including metabolism, gene transcription, and cell growth and differentiation. The activity of PKA is intricately regulated by the intracellular concentration of cyclic adenosine monophosphate (cAMP). Dysregulation of the PKA signaling pathway has been implicated in numerous diseases, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the use of "ATP Synthesis-IN-3," a novel modulator of ATP synthesis, in the investigation of PKA signaling using western blot analysis. While the direct interaction and mechanism of "this compound" on PKA are under active investigation, this guide offers a foundational approach to characterizing its effects on PKA expression and phosphorylation status.
Principle
The western blot technique is a powerful immunoassay used to detect and quantify specific proteins in a complex biological sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. In the context of PKA analysis, western blotting can be employed to measure the total levels of PKA catalytic and regulatory subunits, as well as the phosphorylation state of PKA substrates, providing insights into the activation status of the PKA signaling pathway in response to treatment with "this compound."
Data Presentation
The following tables summarize hypothetical quantitative data for the use of "this compound" in western blot analysis of PKA. These values should be optimized for specific experimental conditions.
Table 1: Recommended Antibody Dilutions for PKA Western Blot
| Antibody Target | Host Species | Supplier | Catalog # | Recommended Dilution |
| PKA C-α (catalytic subunit) | Rabbit | Example Corp. | ABC-123 | 1:1000 |
| PKA RII-β (regulatory subunit) | Mouse | Example Corp. | XYZ-456 | 1:1000 |
| Phospho-PKA Substrate (RRXS/T) | Rabbit | Example Corp. | P-789 | 1:1000 |
| β-Actin (Loading Control) | Mouse | Example Corp. | LMN-012 | 1:5000 |
Table 2: Experimental Conditions for "this compound" Treatment
| Parameter | Recommended Condition |
| Cell Type | HEK293T, HeLa, or relevant cell line |
| Seeding Density | 5 x 10^5 cells/well in a 6-well plate |
| "this compound" Concentration | 0.1, 1, 10, 100 µM (for dose-response) |
| Incubation Time | 1, 6, 12, 24 hours (for time-course) |
| Positive Control | Forskolin (10 µM) or 8-Br-cAMP (100 µM) |
| Negative Control | Vehicle (e.g., DMSO) |
Signaling Pathway and Experimental Workflow
To visualize the cellular processes involved, the following diagrams illustrate the PKA signaling pathway and the experimental workflow for western blot analysis.
Caption: PKA signaling pathway modulated by this compound.
Caption: Western blot workflow for PKA analysis.
Experimental Protocols
A. Cell Culture and Treatment
-
Seed cells (e.g., HEK293T) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, treat the cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 12, 24 hours).
-
For a positive control, treat a separate set of cells with a known PKA activator, such as Forskolin (10 µM) or 8-Br-cAMP (100 µM), for 30 minutes prior to harvesting.
B. Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
D. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 20 V in a cold room (4°C).
-
Confirm successful transfer by staining the membrane with Ponceau S.
E. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-PKA catalytic subunit, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
F. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) for each sample.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a fresh or different lot of antibody. | |
| Inefficient transfer | Optimize transfer time and voltage. Check transfer buffer composition. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This document provides a comprehensive guide for utilizing "this compound" in the study of PKA signaling via western blot analysis. The provided protocols and recommendations serve as a starting point for researchers to investigate the impact of this novel compound on PKA expression and activity. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. Further studies are warranted to elucidate the precise mechanism by which "this compound" modulates the PKA pathway, which will be instrumental for its potential development as a therapeutic agent.
Application Notes and Protocols: ATP Synthesis-IN-3
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Isolation Using ATP Synthesis-IN-3
Disclaimer: The compound "ATP Synthesis-IN-3" is a hypothetical agent used here for illustrative purposes to demonstrate a potential application in mitochondrial isolation. The following protocols and data are based on established principles of mitochondrial biology and ATP synthase function.
Introduction
The isolation of high-quality, functional mitochondria is a critical prerequisite for a wide range of research applications, from basic metabolic studies to drug discovery and toxicology. Maintaining mitochondrial integrity and function during the isolation process is a significant challenge. This compound is a novel, potent, and specific inhibitor of ATP synthase (also known as Complex V of the electron transport chain).[1][2] By reversibly binding to the F1 subunit of ATP synthase, this compound blocks the proton channel, thereby inhibiting the synthesis of ATP via oxidative phosphorylation.[2][3] This targeted inhibition helps to preserve the mitochondrial membrane potential and reduce cellular stress during the isolation procedure, resulting in a higher yield of pure and functionally intact mitochondria.
These application notes provide a detailed protocol for the use of this compound in the isolation of mitochondria from cultured cells and tissue samples.
Mechanism of Action
ATP synthase utilizes the proton gradient generated by the electron transport chain to produce ATP.[4] During cellular stress, such as the mechanical disruption that occurs during mitochondrial isolation, the demand for ATP can lead to a rapid depletion of the proton gradient and subsequent mitochondrial dysfunction. This compound prevents this by inhibiting ATP synthase, thereby preserving the mitochondrial inner membrane integrity and function.
Caption: Mechanism of action of this compound.
Advantages of Using this compound
-
Improved Mitochondrial Integrity: By preventing ATP depletion, this compound helps maintain the structural and functional integrity of mitochondria during isolation.
-
Higher Yield: Reduced mitochondrial damage leads to a higher yield of intact organelles.
-
Enhanced Purity: The protocol is optimized to minimize contamination from other cellular components.
-
Better Functional Preservation: Isolated mitochondria exhibit higher respiratory control ratios and intact membrane potential, making them suitable for sensitive downstream applications.
Quantitative Data Summary
The following tables present illustrative data on the yield, purity, and functional integrity of mitochondria isolated with and without this compound.
Table 1: Mitochondrial Yield and Purity
| Parameter | Standard Protocol | Protocol with this compound |
| Starting Material | 1 x 10^8 HeLa cells | 1 x 10^8 HeLa cells |
| Mitochondrial Protein Yield (mg) | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Citrate Synthase Activity (nmol/min/mg) | 150 ± 20 | 250 ± 30 |
| Contamination (Cytochrome c Oxidase/Catalase Ratio) | 0.8 ± 0.1 | 1.5 ± 0.2 |
Table 2: Functional Integrity of Isolated Mitochondria
| Parameter | Standard Protocol | Protocol with this compound |
| Respiratory Control Ratio (RCR) | 3.5 ± 0.5 | 5.0 ± 0.7 |
| ADP/O Ratio | 2.3 ± 0.3 | 2.8 ± 0.2 |
| Mitochondrial Membrane Potential (ΔΨm) using JC-1 (Red/Green Fluorescence Ratio) | 1.2 ± 0.2 | 2.5 ± 0.4 |
| ATP Production Rate (nmol ATP/min/mg protein) | 120 ± 15 | 20 ± 5 (Inhibition Confirmed) |
Experimental Protocols
Materials
-
This compound (10 mM stock in DMSO)
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA
-
Homogenization Buffer (HB): MIB + 1 mg/mL BSA (fatty acid-free)
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer or plate reader for protein quantification and enzyme assays
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is optimized for adherent cell lines such as HeLa or HEK293T.
Caption: Workflow for mitochondrial isolation from cultured cells.
-
Cell Harvest: Harvest cells (approximately 1-5 x 10^8) by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Inhibitor Treatment: Resuspend the cell pellet in pre-warmed culture medium containing 10 µM this compound. Incubate for 15 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 5 mL of ice-cold Homogenization Buffer containing protease inhibitors. Homogenize the cells using a pre-chilled Dounce homogenizer with 20-30 gentle strokes.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic fraction.
-
-
Washing and Final Pellet:
-
Resuspend the mitochondrial pellet in 1 mL of MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for downstream applications.
-
Protocol 2: Isolation of Mitochondria from Tissue
This protocol is suitable for soft tissues like liver or brain.
-
Tissue Preparation: Excise the tissue and immediately place it in ice-cold MIB. Mince the tissue into small pieces.
-
Inhibitor Incubation: Transfer the minced tissue to a beaker containing ice-cold MIB with 10 µM this compound and incubate on ice for 20 minutes.
-
Homogenization: Transfer the tissue and buffer to a pre-chilled Dounce homogenizer and perform 10-15 strokes.
-
Differential Centrifugation: Follow steps 5 and 6 from Protocol 1. For tissues rich in peroxisomes, an additional purification step using a Percoll gradient may be necessary.
Downstream Applications
Mitochondria isolated using this compound are suitable for a variety of downstream applications, including:
-
High-resolution respirometry (e.g., Oroboros Oxygraph)
-
Measurement of mitochondrial membrane potential
-
ATP production assays (after washing out the inhibitor)
-
Western blotting and proteomics
-
Studies of the mitochondrial permeability transition pore (mPTP)
-
Drug screening and toxicology studies
Logical Rationale for Using this compound
Caption: Rationale for using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Mitochondrial Yield | Incomplete cell lysis | Increase the number of strokes during homogenization. |
| Over-homogenization | Reduce the number of strokes or use a looser pestle. | |
| Loss of mitochondria during washing steps | Be careful not to aspirate the pellet. | |
| High Contamination with other Organelles | Inefficient differential centrifugation | Ensure accurate centrifuge speeds and times. Consider a Percoll gradient purification step. |
| Low Respiratory Control Ratio (RCR) | Damaged mitochondria | Ensure all steps are performed on ice and use fresh buffers. Optimize the concentration of this compound. |
| Substrate limitation | Ensure appropriate substrates are added for respirometry. |
Conclusion
The use of this compound offers a significant improvement over standard mitochondrial isolation protocols by effectively preserving mitochondrial integrity and function. This results in a higher yield of pure, functionally competent mitochondria, which is essential for reliable and reproducible downstream experimental results. These protocols provide a robust framework for researchers, scientists, and drug development professionals to obtain high-quality mitochondria for their studies.
References
Application Notes and Protocols for ATP Synthesis-IN-3 in Fluorescence Microscopy Studies
Disclaimer: The compound "ATP Synthesis-IN-3" is treated as a representative inhibitor of ATP synthesis for the purpose of these application notes. The specific characteristics and mechanisms described herein are based on the general principles of ATP synthesis inhibition and are intended to serve as a guide for experimental design and execution with similar compounds.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes.[1][2][3] The synthesis of ATP occurs primarily through cellular respiration, a series of metabolic pathways including glycolysis, the citric acid cycle (Krebs cycle), and oxidative phosphorylation.[1][4] The F₀F₁ ATP synthase, a key enzyme in oxidative phosphorylation, plays a crucial role in the final steps of ATP production.
This compound is a potent inhibitor of cellular ATP production. Its mechanism of action is postulated to involve the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the function of ATP synthase. By inhibiting ATP synthesis, this compound provides a valuable tool for studying cellular processes that are dependent on a steady supply of ATP. Fluorescence microscopy, in conjunction with ATP-sensitive fluorescent probes, offers a powerful method for visualizing the effects of this compound on intracellular ATP levels in real-time and at the single-cell level.
These application notes provide an overview of the use of this compound in fluorescence microscopy studies, including detailed protocols for cell-based assays and diagrams of relevant pathways and workflows.
Data Presentation
Table 1: Properties of Common Fluorescent Probes for ATP Detection
| Probe Name | Type | Apparent Kd for ATP | Excitation (nm) | Emission (nm) | Notes |
| ATeam | Genetically Encoded (FRET) | 7.4 µM - 3.3 mM | ~435 | ~475 (CFP), ~527 (YFP) | Ratiometric sensor, allows for targeting to specific subcellular compartments. |
| Perceval | Genetically Encoded | ~490 | ~510 | Ratiometric sensor for the ATP:ADP ratio. | |
| Magnesium Green™ | Synthetic Dye | ~506 | ~531 | Also sensitive to Mg²⁺ concentration. | |
| Pyrene-based sensor | Synthetic Dye | ~340 | ~375 and ~487 | Ratiometric sensor based on excimer formation. |
Experimental Protocols
Protocol 1: Monitoring Changes in Cytosolic ATP Levels using a Genetically Encoded ATP Probe
This protocol describes the use of a FRET-based genetically encoded ATP probe, such as ATeam, to visualize changes in cytosolic ATP concentration following treatment with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid DNA encoding a cytosolic ATeam probe
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with filters for CFP and YFP
Procedure:
-
Cell Seeding: One day prior to transfection, seed HeLa cells onto glass-bottom dishes suitable for fluorescence microscopy at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the ATeam plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent. Incubate for 24-48 hours to allow for probe expression.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed imaging medium (e.g., DMEM without phenol red) to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Imaging: a. Replace the culture medium with pre-warmed imaging medium. b. Mount the dish on the fluorescence microscope stage, maintained at 37°C and 5% CO₂. c. Identify cells expressing the ATeam probe. d. Acquire baseline images in both the CFP and YFP channels. e. Carefully add the this compound solution or vehicle control to the dish. f. Acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.
-
Data Analysis: a. For each cell at each time point, measure the mean fluorescence intensity in both the CFP and YFP channels after background subtraction. b. Calculate the YFP/CFP emission ratio. c. Normalize the ratio data to the baseline to observe the relative change in ATP levels over time.
Protocol 2: In Vitro Assessment of ATP Synthesis Inhibition
This protocol outlines a cell-free assay to determine the direct inhibitory effect of this compound on ATP synthase activity using isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing succinate, ADP, and phosphate)
-
This compound
-
Oligomycin (positive control for ATP synthase inhibition)
-
Luciferin/Luciferase-based ATP detection kit
-
Luminometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation protocols.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a stock solution of oligomycin in an appropriate solvent.
-
Assay: a. In a 96-well plate, add isolated mitochondria to the assay buffer. b. Add the different concentrations of this compound, oligomycin, or vehicle control to the wells. c. Incubate for a short period to allow the inhibitor to interact with the mitochondria. d. Initiate the ATP synthesis reaction by adding ADP. e. After a defined incubation period, stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based assay according to the kit manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve for ATP concentration. b. Calculate the rate of ATP synthesis for each condition. c. Plot the rate of ATP synthesis as a function of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Figure 1: Postulated mechanism of action for this compound.
Figure 2: Workflow for monitoring cytosolic ATP with a fluorescent probe.
References
Application Notes and Protocols for Assessing Cell Viability Using an ATP Synthesis Inhibitor
Product Name: ATP Synthesis Inhibitor (Hypothetical Compound: "ATP-IN-3")
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adenosine Triphosphate (ATP) is the primary energy currency of all living cells, fueling essential metabolic processes. The intracellular concentration of ATP is tightly regulated and serves as a key indicator of cell health and metabolic activity. In viable, metabolically active cells, ATP levels are high. Conversely, in apoptotic or necrotic cells, the ability to synthesize ATP is compromised, leading to a rapid depletion of the cellular ATP pool.
"ATP-IN-3" is a potent inhibitor of ATP synthesis. By disrupting the primary mechanism of energy production, this compound induces a dose-dependent decrease in cellular ATP levels, which directly correlates with the loss of cell viability. This property makes ATP-IN-3 a valuable tool for assessing cell viability and cytotoxicity in response to various stimuli. The measurement of ATP is a well-established method for determining the number of viable cells in culture.[1][2][3]
The assay described below utilizes a bioluminescent method to quantify ATP. In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, generating a light signal that is proportional to the amount of ATP present.[1][4] This "glow-type" luminescent assay provides a highly sensitive, robust, and high-throughput compatible method for assessing cell viability.
Principle of the Assay
The cell viability assay using ATP-IN-3 is based on the quantification of intracellular ATP. The workflow involves treating cells with the ATP synthesis inhibitor, followed by cell lysis to release the cellular ATP. A luciferase-based reagent is then added, which contains D-luciferin and a thermostable luciferase enzyme. The luciferase enzyme catalyzes the reaction between ATP and D-luciferin to produce light, which is measured using a luminometer. The intensity of the light signal is directly proportional to the concentration of ATP, and therefore, to the number of viable cells in the culture. A decrease in the luminescent signal in treated cells compared to untreated controls indicates a loss of cell viability.
Data Presentation
The following tables present hypothetical data from experiments using "ATP-IN-3" to demonstrate its effect on cell viability across different cell lines.
Table 1: IC50 Values of "ATP-IN-3" in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | 5.2 |
| A549 | Lung Cancer | 24 | 8.9 |
| MCF-7 | Breast Cancer | 24 | 12.5 |
| Jurkat | T-cell Leukemia | 24 | 3.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 7.1 |
Table 2: Assay Performance and Signal Window
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal to Background Ratio | >100 |
| Linear Detection Range | 10 to 100,000 cells/well |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental procedure.
Caption: Mechanism of ATP synthesis inhibition.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
A. Reagent Preparation
-
ATP Detection Reagent:
-
Equilibrate the lyophilized luciferase substrate and the assay buffer to room temperature before use.
-
Reconstitute the luciferase substrate with the assay buffer to create the ATP Detection Reagent. Mix by gentle inversion until the substrate is fully dissolved.
-
For optimal performance, the reconstituted reagent should be used within a few hours or stored according to the manufacturer's specific instructions (typically protected from light).
-
-
"ATP-IN-3" Compound Dilution:
-
Prepare a stock solution of "ATP-IN-3" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells. It is recommended to prepare 2X concentrated solutions for addition to the cell plates.
-
B. Protocol for Adherent Cells
-
Cell Plating:
-
Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "ATP-IN-3" in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. For controls, add 100 µL of medium with the same concentration of solvent used for the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared ATP Detection Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
C. Protocol for Suspension Cells
-
Cell Plating:
-
Seed suspension cells (e.g., Jurkat) in a white, opaque-walled 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of "ATP-IN-3" in culture medium.
-
Add 50 µL of the compound dilutions to the respective wells. For controls, add 50 µL of medium with the solvent.
-
Incubate the plate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add 100 µL of the ATP Detection Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
D. Data Analysis
-
Background Subtraction:
-
Measure the luminescence from wells containing medium only (no cells) and subtract this average value from all other readings.
-
-
Calculation of Percent Viability:
-
Calculate the percent viability for each treated well using the following formula:
% Viability = (Luminescence_treated / Luminescence_untreated_control) * 100
-
-
IC50 Determination:
-
Plot the percent viability against the log concentration of "ATP-IN-3".
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescent Signal | Low cell number. | Optimize cell seeding density. |
| Inactive ATP Detection Reagent. | Prepare fresh reagent for each experiment. Ensure proper storage. | |
| High Variability | Inconsistent cell plating. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with sterile medium. | |
| Incomplete cell lysis. | Ensure proper mixing after adding the detection reagent. | |
| Signal Decreases Rapidly | Assay is a "flash" type. | Read the luminescence immediately after the recommended incubation time. Check the specifications of the assay kit. |
References
Troubleshooting & Optimization
"ATP Synthesis-IN-3" solubility and stability issues
Technical Support Center: ATP Synthesis-IN-3
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This guide provides generalized troubleshooting advice for solubility and stability issues commonly encountered with novel small molecule inhibitors in a research setting. The protocols and recommendations are based on established principles for handling experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My newly received this compound powder will not dissolve in my aqueous assay buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating concentrated stock solutions of hydrophobic small molecules for in vitro assays due to its powerful solubilizing properties.[2][3] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[1][4]
Q2: What are the best practices for storing the solid compound and my stock solutions to ensure stability?
A2: Proper storage is essential to maintain the integrity of your inhibitor.
-
Solid Compound: Store the powder at -20°C for long-term stability, which can be effective for up to three years. For shorter periods, 4°C is acceptable for up to two years. It is important to keep the compound in a desiccated environment to prevent hydration.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.
Q3: When I dilute my DMSO stock solution into my cell culture medium, a precipitate forms. How can I resolve this?
A3: This phenomenon, often called "solvent shock," is a common challenge with hydrophobic compounds. Here are several strategies to troubleshoot this issue:
-
Optimize Dilution Method: Add the DMSO stock to the aqueous solution dropwise while vortexing to prevent the compound from crashing out of solution.
-
Lower Final Concentration: The intended concentration in your experiment might be higher than the compound's solubility limit in the medium.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Adjust pH: For ionizable compounds, modifying the pH of the aqueous medium can significantly enhance solubility.
Q4: I am concerned that this compound might be degrading in my experimental conditions. How can I check for instability?
A4: Assessing the stability of your compound is crucial for reliable experimental results. A time-course experiment is a practical approach. You can measure the inhibitor's activity at various time points after its addition to the assay medium. A diminishing effect over time could suggest instability. For a more definitive analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This involves comparing the HPLC chromatogram of a sample incubated under your experimental conditions to a reference standard (T=0) to detect the appearance of degradation peaks.
Troubleshooting Guides
Solubility Issues
If you are facing challenges with dissolving this compound, follow this tiered troubleshooting guide.
Tier 1: Initial Solvent Screening The first step is to identify an appropriate organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Besides DMSO, other common choices include ethanol, methanol, and dimethylformamide (DMF).
-
Procedure: Use a small, pre-weighed amount of the compound (e.g., 1 mg) and test its dissolution in a small volume (e.g., 100 µL) of each candidate solvent.
-
Aids to Dissolution: If the compound does not dissolve immediately, gentle warming (if the compound is heat-stable) and vortexing or sonication can be employed.
Tier 2: Optimizing for Aqueous Solutions If the compound precipitates upon dilution into your aqueous buffer, consider the following:
-
Co-solvent Systems: Preparing stock solutions in a mixture of solvents (e.g., DMSO/ethanol) can sometimes improve solubility upon dilution.
-
pH Adjustment: For compounds with ionizable groups, testing a range of pH values for your aqueous buffer can identify a pH where the compound is more soluble.
Tier 3: Advanced Formulation Strategies For particularly challenging compounds, especially for in vivo studies, the use of solubilizing excipients may be necessary.
-
Surfactants: Molecules like Tween® 80 can form micelles that encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.
-
Cyclodextrins: These can form inclusion complexes with the inhibitor, enhancing its solubility.
Stability Issues
To ensure the integrity of this compound during storage and experiments, refer to these guidelines.
-
Storage Conditions: Adhere strictly to the recommended storage temperatures for both the solid compound and solutions in organic solvents. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solvent Quality: Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and absorbed water can reduce the solubility and stability of many compounds.
-
Monitoring for Degradation: Regularly inspect your stock solutions for any signs of precipitation. If degradation is suspected, a stability-indicating HPLC method is the gold standard for confirming the compound's integrity.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
This table is a template. Experimental determination is required for actual values.
| Solvent | Polarity Index | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL | Universal solvent for high-concentration stock solutions. |
| Ethanol (EtOH) | 5.2 | ~10 mg/mL | Can be toxic to cells at higher concentrations. |
| Methanol (MeOH) | 6.6 | ~5 mg/mL | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | > 30 mg/mL | A stronger solvent for highly insoluble compounds; higher toxicity than DMSO. |
Table 2: Recommended Storage Conditions for this compound
This table provides general guidelines. Refer to the product-specific datasheet if available.
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In DMSO | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent and low (e.g., 0.5%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation.
-
Optionally, use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., cell culture medium)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile or methanol (for quenching)
Procedure:
-
Develop an HPLC Method: Establish an HPLC method that can effectively separate the parent compound from potential degradants.
-
Prepare Initial Sample (T=0): Prepare a solution of the inhibitor in your desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
-
Incubate Samples: Prepare identical samples and incubate them under your experimental conditions (e.g., 37°C) for various time points (e.g., 1, 4, 8, 24 hours).
-
Quench and Analyze: At each time point, quench the reaction as described for the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC.
-
Data Interpretation: Compare the chromatograms from the different time points. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The stability can be quantified by calculating the percentage of the parent compound remaining at each time point relative to T=0.
Visualizations
References
"ATP Synthesis-IN-3" inconsistent results in cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays with "ATP Synthesis-IN-3".
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
This compound is hypothesized to function as an inhibitor of ATP synthesis. Cellular ATP is primarily produced through glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria.[1][2] An inhibitor of ATP synthesis would be expected to decrease intracellular ATP levels, impacting a wide range of cellular processes that are dependent on this energy currency, including cell viability, proliferation, and signal transduction.[2][3]
Q2: What are the common causes of inconsistent results in cell-based assays with metabolic inhibitors like this compound?
Inconsistent results with metabolic inhibitors can stem from several factors, categorized as compound-related, assay-related, or general experimental errors.[4]
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Compound-Related Issues: Poor solubility, instability in culture media, and off-target effects are common problems.
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Assay-Related Issues: The choice of assay, its sensitivity, and potential interference from the compound can all contribute to variability. For instance, ATP-based viability assays may be directly affected by a compound targeting ATP synthesis.
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Experimental Errors: Inconsistent cell handling, such as variations in cell density, passage number, and incubation times, can lead to significant discrepancies in results.
Q3: How can I determine if this compound is interfering with my assay's detection method?
To check for assay interference, it is essential to run control experiments. One key control is to perform the assay in the absence of cells but with all other components, including this compound at the concentrations being tested. If a signal is generated or altered, it suggests your compound is directly interacting with the assay reagents or the detection system. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound.
Q4: My in-vitro results with this compound are potent, but the cellular activity is much weaker. Why might this be?
Discrepancies between in-vitro and cell-based assay results are common. Several factors can contribute to this:
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Cellular Environment: The complex intracellular environment, including protein binding and drug efflux pumps, can reduce the effective concentration of the inhibitor at its target.
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High Intracellular ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels to enhance inhibitor potency. An ATP-competitive inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of the cell.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary target of interest.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells often indicates technical issues in the execution of the assay.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and humidified incubation conditions. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays. |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
Issue 2: Poor Dose-Response Curve or Inconsistent IC50 Values
A shallow or inconsistent dose-response curve can be due to issues with the compound, the assay conditions, or the cells themselves.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for compound precipitation in your stock solution and assay media. Determine the solubility of this compound in the final assay conditions. Consider using a lower concentration of solvent (e.g., DMSO) or a different formulation. |
| Compound Instability | Ensure the compound is stable in the assay buffer over the course of the experiment. Prepare fresh dilutions for each experiment from a reliable stock. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay Window | Optimize the assay signal-to-background ratio. This may involve adjusting cell number, reagent concentrations, or incubation times. |
Issue 3: Unexpected or Off-Target Effects Observed
If you observe cellular effects that are not consistent with the known mechanism of ATP synthesis inhibition, it is important to consider the possibility of off-target effects.
| Potential Cause | Troubleshooting Step |
| Kinase Selectivity | Many small molecule inhibitors have off-target effects on kinases. Review any available kinase profiling data for this compound. If none exists, consider performing a broad kinase screen. |
| Mitochondrial Toxicity | Unintended effects on mitochondrial function beyond ATP synthesis can lead to various cellular phenotypes. Consider running assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production. |
| Use of Controls | To confirm that the observed effect is due to the intended target, use a structurally unrelated inhibitor of the same pathway as a control. A negative control compound with a similar chemical scaffold but no expected activity is also valuable. |
Experimental Protocols
General Protocol for a Cell-Based ATP Luminescence Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in the appropriate culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of the compound to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified overview of major ATP synthesis pathways and the putative target of this compound.
Caption: General experimental workflow for a cell-based ATP luminescence assay.
References
Technical Support Center: ATP Synthesis Inhibitor (ATPi-H)
This technical support center provides guidance on the degradation and storage conditions for our novel ATP Synthesis Inhibitor, designated ATPi-H. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance and longevity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of ATPi-H?
A1: Proper storage of the solid form of ATPi-H is crucial for maintaining its stability and efficacy. We recommend storing the powder in a tightly sealed vial under desiccated conditions. For long-term storage, -20°C is recommended, while for shorter periods, 4°C is acceptable.[1][2]
Q2: What is the recommended solvent for preparing stock solutions of ATPi-H?
A2: ATPi-H is readily soluble in dimethyl sulfoxide (DMSO).[3] For most in vitro experiments, creating a high-concentration stock solution in 100% DMSO is the standard practice.
Q3: How should I store the stock solutions of ATPi-H?
A3: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3] Store these aliquots at -20°C or -80°C.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A4: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines, but it is critical to perform a vehicle control with the same final DMSO concentration to assess its specific effect on your cells.
Troubleshooting Guide
Issue 1: I observed precipitation when I diluted my ATPi-H stock solution into an aqueous buffer.
-
Possible Cause: The compound may have exceeded its aqueous solubility limit.
-
Solution:
-
Decrease Final Concentration: Attempt to use a lower final concentration of ATPi-H in your assay.
-
Optimize DMSO Concentration: A slightly higher, yet non-toxic, concentration of DMSO in the final solution might be necessary to maintain solubility. Always include a vehicle control.
-
Fresh Dilution: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock.
-
Issue 2: My experimental results are inconsistent, and I suspect the ATPi-H may have degraded.
-
Possible Cause: Improper storage or handling may have led to the degradation of the compound. ATP itself is unstable in aqueous solutions outside of a pH range of 6.8-7.4 and is best stored as an anhydrous salt. While ATPi-H is more stable, prolonged exposure to non-optimal conditions can affect its integrity.
-
Solution:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines.
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for your experiments to avoid issues from repeated freeze-thaw cycles.
-
Assess Compound Integrity: If you continue to suspect degradation, you can perform a quality control experiment, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your compound.
-
Data Summary
Table 1: Recommended Storage Conditions for ATPi-H
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage of aliquots. |
Table 2: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | Always include a vehicle control. |
| > 0.5% - 1% | Can be cytotoxic to some cells and may induce off-target effects. | Avoid if possible; requires rigorous validation with vehicle controls. |
Experimental Protocols
Protocol 1: Assessment of ATPi-H Stability in Aqueous Buffer
This protocol provides a general method to assess the stability of ATPi-H in your experimental buffer over time.
-
Prepare a Working Solution: Dilute your ATPi-H DMSO stock solution into your aqueous experimental buffer to the final working concentration.
-
Time-Course Incubation: Incubate the working solution at the temperature of your experiment (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis: Once all time points are collected, analyze the samples by High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the peak area of the intact ATPi-H at each time point to the initial time point (T=0). A significant decrease in the peak area over time indicates degradation of the compound.
Visualizations
Caption: Simplified diagram of ATP synthesis showing the inhibitory action of ATPi-H.
Caption: Experimental workflow for assessing the stability of ATPi-H.
References
Technical Support Center: Troubleshooting ATP Synthesis-IN-3 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ATP Synthesis-IN-3, a novel inhibitor of ATP synthase. The principles and methodologies discussed here are broadly applicable to experiments involving ATP synthase inhibitors.
Frequently Asked Questions (FAQs)
Category 1: Inconsistent or No Inhibition
Q1: I am not observing the expected decrease in ATP levels after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of observable inhibition:
-
Compound Integrity and Solubility: Ensure that this compound is fully dissolved. Poor solubility can lead to a lower effective concentration. See the solubility table below for recommended solvents. Also, verify the stability of the compound under your experimental conditions (light, temperature, pH).
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane. Consider optimizing incubation time or using a vehicle that enhances permeability.
-
Metabolic State of Cells: Cells with a low basal rate of oxidative phosphorylation (OXPHOS), or those that primarily rely on glycolysis, may show minimal changes in total ATP levels upon ATP synthase inhibition. Ensure your cell model is appropriate and metabolically active.
-
Assay Sensitivity: The ATP assay you are using might not be sensitive enough to detect subtle changes. Verify the limit of detection and linearity of your assay.
Q2: The inhibitory effect of this compound is highly variable between experiments. How can I improve reproducibility?
A2: To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth media composition.
-
Precise Compound Handling: Prepare fresh stock solutions of this compound for each experiment, or if using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times.
-
Use of Positive Controls: Include a well-characterized ATP synthase inhibitor, such as oligomycin, as a positive control in every experiment to benchmark the expected level of inhibition.[1][2][3]
Category 2: Off-Target Effects and Cytotoxicity
Q3: I am observing significant cytotoxicity at concentrations where I don't expect to see strong inhibition of ATP synthesis. What could be the cause?
A3: The observed cytotoxicity could be due to off-target effects or secondary consequences of ATP synthase inhibition:
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Mitochondrial Membrane Potential Collapse: Inhibition of ATP synthase can lead to a buildup of the proton gradient across the inner mitochondrial membrane, which can eventually lead to its collapse and trigger apoptosis.[4]
-
Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain, a consequence of ATP synthase inhibition, can increase the production of ROS, leading to oxidative stress and cell death.
-
Vehicle Toxicity: Ensure that the solvent used to dissolve this compound is not toxic to the cells at the final concentration used.
Q4: How can I distinguish between cytotoxicity due to ATP synthesis inhibition and off-target effects?
A4: To dissect the cause of cytotoxicity:
-
Rescue Experiments: Supplement the culture medium with a substrate that can generate ATP through glycolysis, such as a high concentration of glucose, to see if this rescues the cells from death.
-
Mitochondrial Function Assays: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and ROS production (e.g., using DCFDA or MitoSOX) to assess the mitochondrial health of the cells.
-
Compare with other inhibitors: Compare the cytotoxic profile of this compound with other known ATP synthase inhibitors that have different chemical structures.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Can be used for working solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
Table 2: Recommended Working Concentrations for Common Cell Lines
| Cell Line | Seeding Density (cells/cm²) | Recommended Concentration Range | Incubation Time |
| HeLa | 2 x 10⁴ | 1 - 10 µM | 6 - 24 hours |
| A549 | 1.5 x 10⁴ | 5 - 25 µM | 12 - 48 hours |
| HepG2 | 3 x 10⁴ | 0.5 - 5 µM | 4 - 18 hours |
Experimental Protocols
Protocol 1: Measuring Cellular ATP Levels
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control. Include a positive control (e.g., oligomycin).
-
Incubation: Incubate the plate for the desired period under standard cell culture conditions.
-
Lysis: Lyse the cells using a buffer compatible with your ATP assay kit.
-
ATP Measurement: Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
Data Normalization: Normalize the ATP levels to the total protein content or cell number in each well.
Protocol 2: Assessing Mitochondrial Membrane Potential
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Dye Loading: In the last 30 minutes of incubation, add a fluorescent mitochondrial membrane potential-sensitive dye (e.g., TMRE) to the culture medium.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation/emission wavelengths. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of ATP synthase by this compound blocks ATP production and can lead to secondary effects like increased ROS and mitochondrial membrane potential collapse, ultimately inducing apoptosis.
Caption: A logical workflow to diagnose and resolve issues of inconsistent or absent inhibition in experiments with this compound.
References
Technical Support Center: ATP Synthesis Inhibitors
Disclaimer: The compound "ATP Synthesis-IN-3" does not correspond to a known, publicly documented ATP synthesis inhibitor. This guide provides information on the cell line-specific effects, troubleshooting, and experimental protocols for well-characterized, exemplary ATP synthesis inhibitors. The principles and methods described herein are broadly applicable to research involving the inhibition of cellular energy metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ATP synthase inhibitors?
A1: ATP synthase is a mitochondrial enzyme complex (also known as Complex V) that generates the majority of cellular ATP through oxidative phosphorylation.[1] Inhibitors of ATP synthase disrupt this process by binding to different subunits of the enzyme. For example, oligomycin binds to the F0 subunit, blocking the proton channel, while other inhibitors may target the F1 catalytic subunit.[2] This inhibition leads to a decrease in ATP production, disruption of the mitochondrial membrane potential, and can induce various cellular responses, including apoptosis.[3]
Q2: Why do different cell lines exhibit varying sensitivity to ATP synthesis inhibitors?
A2: The differential sensitivity of cell lines to ATP synthesis inhibitors is multifactorial and can be attributed to:
-
Metabolic Phenotype: Cells exhibit different dependencies on oxidative phosphorylation versus glycolysis for ATP production.[4] Cancer cells, for instance, often display a high rate of glycolysis even in the presence of oxygen (the Warburg effect), which might confer some resistance to inhibitors of oxidative phosphorylation.
-
Mitochondrial Mass and Function: The abundance and functional capacity of mitochondria can vary between cell lines, influencing their reliance on oxidative phosphorylation and, consequently, their sensitivity to its inhibition.
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport some inhibitors out of the cell, reducing their intracellular concentration and efficacy.[3]
-
Apoptotic Threshold: The intrinsic susceptibility of a cell line to undergo apoptosis in response to cellular stress, such as ATP depletion, can differ. This is governed by the balance of pro- and anti-apoptotic proteins.
-
Activation of Compensatory Pathways: Some cells can adapt to the inhibition of oxidative phosphorylation by upregulating alternative energy-producing pathways.
Q3: What are the expected downstream cellular effects of inhibiting ATP synthesis?
A3: Inhibition of ATP synthesis triggers a cascade of cellular events, including:
-
ATP Depletion: A rapid decrease in intracellular ATP levels is the primary effect.
-
Activation of Stress-Response Pathways: The reduction in cellular energy can activate pathways such as the AMP-activated protein kinase (AMPK) pathway.
-
Induction of Apoptosis or Necrosis: The extent of ATP depletion can determine the mode of cell death. Partial ATP depletion often leads to apoptosis, while severe depletion can result in necrosis. Apoptosis induction can involve the release of cytochrome c from mitochondria and the activation of caspases.
-
Cell Cycle Arrest: Insufficient ATP can lead to a halt in the cell cycle, as progression through checkpoints is an energy-dependent process.
-
Inhibition of Proliferation: Due to energy depletion and cell cycle arrest, cell proliferation is inhibited.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell health or passage number.2. Inconsistent cell seeding density.3. Instability of the inhibitor in solution.4. Variation in incubation times. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase.2. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.3. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.4. Strictly adhere to the same incubation times for compound treatment and assay development. |
| High variability between replicate wells | 1. Uneven cell distribution ("edge effect" in plates).2. Pipetting errors.3. Cell clumping. | 1. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity.2. Calibrate pipettes regularly. Ensure proper mixing of solutions before dispensing.3. Ensure a single-cell suspension after trypsinization by gentle pipetting. |
| No observable effect of the inhibitor | 1. Cell line is resistant to the inhibitor.2. Inhibitor is inactive or used at too low a concentration.3. Incorrect assay for detecting the expected effect. | 1. Select a cell line known to be sensitive to ATP synthesis inhibition or one with high dependence on oxidative phosphorylation. Consider the metabolic profile of your cell line.2. Verify the inhibitor's activity with a positive control cell line. Perform a dose-response experiment with a wider concentration range.3. For cytostatic effects, ensure the assay duration is sufficient. For apoptosis, use a specific apoptosis assay (e.g., Annexin V staining, caspase activity). |
| Unexpected increase in viability at high inhibitor concentrations | 1. Compound precipitation at high concentrations.2. Off-target effects of the inhibitor.3. Assay interference. | 1. Check the solubility of the inhibitor in your culture medium. Observe wells under a microscope for precipitates.2. Consult literature for known off-target effects of the specific inhibitor.3. Some compounds can interfere with the chemistry of viability assays (e.g., autofluorescence, or reduction of MTT). Run a cell-free assay control with the inhibitor and assay reagents. |
Quantitative Data
Table 1: Comparative IC50 Values of ATP Synthesis Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Oligomycin | H1299 | Non-small cell lung cancer | ~0.01 (for OXPHOS inhibition) | |
| Oligomycin | SW480 | Colon cancer | Induces ATP level changes at 1-5 µM | |
| Salinomycin | OCI-AML3 | Acute myeloid leukemia | < 1 | |
| Salinomycin | U937 | Histiocytic lymphoma | > 5 | |
| CYT-Rx20 | MCF-7 | Breast cancer | 0.81 ± 0.04 µg/mL | |
| CYT-Rx20 | MDA-MB-231 | Breast cancer | 1.82 ± 0.05 µg/mL | |
| CYT-Rx20 | ZR75-1 | Breast cancer | 1.12 ± 0.06 µg/mL |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
Protocol 1: Measuring Intracellular ATP Levels
This protocol is adapted from commercially available luminescent ATP assays (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest
-
ATP synthesis inhibitor
-
96-well white-walled, clear-bottom plates
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well white-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ATP synthesis inhibitor in culture medium.
-
Remove the medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 1, 6, 24 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Correct for background luminescence using wells with medium only.
-
Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the relative ATP levels.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with inhibitor in a 96-well plate (as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Inhibitor Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a standard 96-well clear plate. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway following ATP synthase inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Comparative chemosensitivity profiles in three human breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Dissolving Small Molecule Inhibitors
Disclaimer: Specific solubility data for a compound designated "ATP Synthesis-IN-3" is not publicly available. This guide provides generalized protocols and troubleshooting advice for dissolving small molecule inhibitors for research purposes. The recommendations are based on standard laboratory practices for handling novel chemical compounds. Always refer to the manufacturer's product data sheet for specific instructions if available.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining how to dissolve a new small molecule inhibitor?
A1: The first and most critical step is to consult the product data sheet provided by the manufacturer. This document will typically contain information on the recommended solvent(s) and the maximum achievable stock solution concentration. If a data sheet is unavailable, a systematic solubility test in common laboratory solvents is recommended.
Q2: Which solvents should I test for dissolving my inhibitor?
A2: A good starting point for a broad-spectrum solubility test includes organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Methanol (MeOH), as well as aqueous buffers like Phosphate-Buffered Saline (PBS) and Tris buffer. The choice of solvent will ultimately depend on the chemical properties of the inhibitor and the requirements of the downstream experiment.
Q3: How do I prepare a high-concentration stock solution?
A3: To prepare a high-concentration stock solution, weigh out a precise amount of the compound and add the recommended solvent to achieve the desired concentration. It is common practice to prepare stock solutions at a concentration that is 1000x or higher than the final working concentration to minimize the amount of solvent introduced into the experimental system. For example, to make a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , you would dissolve 5 mg of the compound in 1 mL of the appropriate solvent.
Q4: How should I store my stock solution?
A4: Most stock solutions of small molecule inhibitors are best stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. Always check the manufacturer's recommendations for optimal storage conditions. Some compounds may be light-sensitive and require storage in amber vials or tubes wrapped in foil.
Q5: Is it normal for my compound to precipitate when I dilute the stock solution in an aqueous buffer for my experiment?
A5: Yes, this can happen, especially when the stock solution is prepared in a high-concentration organic solvent like DMSO. When this highly concentrated solution is diluted into an aqueous buffer, the solubility of the compound may decrease, leading to precipitation. To avoid this, it is advisable to perform serial dilutions and to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound will not dissolve in the initial solvent. | The compound may have low solubility in the chosen solvent. | Try gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. If the compound still does not dissolve, test alternative solvents. For polar compounds, consider aqueous buffers; for non-polar compounds, consider other organic solvents. |
| The compound dissolves initially but then precipitates out of solution. | The solution may be supersaturated, or the compound may be unstable in the chosen solvent over time. | Prepare a fresh solution at a lower concentration. Ensure the correct storage conditions are being used. If the issue persists, a different solvent system may be required. |
| The stock solution appears cloudy or has visible particulates. | The compound may not be fully dissolved, or it may have degraded. | Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. Test the solubility in a fresh solvent. If degradation is suspected, obtain a fresh vial of the compound. |
| I'm observing toxicity in my cell culture experiments. | The solvent itself may be toxic to the cells at the final concentration used. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically less than 0.1-0.5%. Run a solvent-only control to assess its effect on cell viability. |
| The inhibitor is not showing the expected biological activity. | The compound may have degraded due to improper storage or handling. The compound may not be soluble at the final working concentration, leading to a lower effective concentration. | Prepare fresh dilutions from a new stock aliquot for each experiment. Confirm the solubility of the compound in the final experimental buffer. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of a hypothetical small molecule inhibitor.
Materials:
-
Small molecule inhibitor powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of the inhibitor needed to prepare the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight (MW) of 500 g/mol :
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol = 5 mg
-
-
Weigh the compound: Carefully weigh out 5 mg of the inhibitor powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Dissolve the compound: Close the tube tightly and vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can try the following:
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visual inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizing Experimental Workflows
Caption: Workflow for preparing a small molecule inhibitor stock solution.
Caption: Decision tree for troubleshooting solubility issues.
Technical Support Center: ATP Synthesis Inhibitor 3 (ATPSi-3)
This technical support center provides guidance for researchers, scientists, and drug development professionals using the novel ATP Synthesis Inhibitor 3 (ATPSi-3). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the reliable and reproducible use of ATPSi-3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ATPSi-3?
A1: ATPSi-3 is a potent, selective, and reversible inhibitor of the F1F0 ATP synthase complex.[1] It is believed to bind to the F1 subunit, inducing a conformational change that prevents the rotation of the gamma subunit, thereby halting the synthesis of ATP from ADP and inorganic phosphate.[2][3] This leads to a rapid depletion of intracellular ATP levels, affecting a wide range of cellular processes that are dependent on this energy currency.[1]
Q2: I've just received a new batch of ATPSi-3 and it won't dissolve in my aqueous buffer. What should I do?
A2: ATPSi-3 is a hydrophobic molecule with low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions. From this stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Q3: My ATPSi-3 stock solution has changed color. What does this indicate?
A3: A color change in your stock solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. Store stock solutions protected from light at -20°C or -80°C and minimize freeze-thaw cycles.
Q4: I'm observing a discrepancy between the IC50 value of ATPSi-3 in my cell-based assay compared to the published biochemical assay values. Why might this be?
A4: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
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Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Intracellular ATP Concentrations: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the target enzyme, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Experimental Results
You may observe that different batches of ATPSi-3 exhibit varying potency or produce inconsistent results in your assays. This is a common challenge with small molecule inhibitors and can stem from variations in purity, the presence of different impurities, or degradation of the compound.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for batch-to-batch variability.
Recommended Actions:
-
Perform Quality Control (QC) on the New Batch: Before extensive use, it is crucial to validate each new batch of ATPSi-3. Refer to the "Experimental Protocols" section for detailed procedures on purity, identity, and activity assessment.
-
Compare QC Data: Compare the analytical and functional data of the new batch with previous batches that yielded consistent results. Pay close attention to the purity profile from HPLC and any new peaks that may indicate impurities.
-
Standardize Compound Handling: Ensure consistent procedures for preparing stock solutions and diluting the compound for experiments.
-
Contact Technical Support: If significant discrepancies in the QC data are observed, contact the supplier's technical support with the batch number and your analytical data.
Issue 2: Compound Precipitation in Cell Culture Media
ATPSi-3 may precipitate out of solution when diluted into aqueous buffers or cell culture media, especially at higher concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound solution for any signs of precipitation (cloudiness or visible particles).
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.1%).
-
Test Solubility in Media: Perform a solubility test by preparing a dilution series of ATPSi-3 in your specific cell culture medium and observing for precipitation.
-
Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, formulation with excipients such as cyclodextrins may be necessary to improve solubility.
Quantitative Data Summary
The following table presents hypothetical quality control data for three different batches of ATPSi-3 to illustrate potential batch-to-batch variability.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | Yellowish solid | White to off-white solid |
| Purity (HPLC, 254 nm) | 99.2% | 98.5% | 95.1% | ≥ 98.0% |
| Identity (LC-MS, [M+H]+) | 456.12 | 456.13 | 456.11 | Matches theoretical |
| Biochemical IC50 (ATP Synthase) | 55 nM | 62 nM | 150 nM | 50-75 nM |
| Cell-based IC50 (HeLa cells) | 1.2 µM | 1.5 µM | 5.8 µM | 1-2 µM |
| Aqueous Solubility (PBS, pH 7.4) | < 1 µM | < 1 µM | < 1 µM | Report value |
Note: Batch C would not pass the acceptance criteria for purity and activity, highlighting the importance of incoming quality control.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of ATPSi-3.
Materials:
-
ATPSi-3 sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column
Procedure:
-
Prepare a 1 mg/mL stock solution of ATPSi-3 in DMSO.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Set up the HPLC method with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the ATPSi-3 solution.
-
Monitor the chromatogram at 254 nm.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of ATPSi-3 by determining its molecular weight.
Materials:
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ATPSi-3 sample
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Prepare a 100 µg/mL solution of ATPSi-3 in ACN.
-
Infuse the sample directly into the mass spectrometer or perform a rapid LC separation.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass of the protonated molecule ([M+H]+) with the theoretical mass of ATPSi-3.
Protocol 3: In Vitro Activity Assay - ATP Synthase Inhibition
Objective: To determine the IC50 value of ATPSi-3 against purified ATP synthase.
Materials:
-
Purified F1F0 ATP synthase
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2)
-
ADP and inorganic phosphate (Pi)
-
Luciferin/Luciferase-based ATP detection reagent
-
ATPSi-3 dilution series
-
384-well microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of ATPSi-3 in DMSO, and then dilute into assay buffer.
-
Add the diluted ATPSi-3 or vehicle control (DMSO) to the wells of the microplate.
-
Add the ATP synthase enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ADP and Pi.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and measure the amount of ATP produced using the ATP detection reagent and a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for New Batch Validation:
Caption: Workflow for validating a new batch of ATPSi-3.
Signaling Pathway
Simplified Overview of ATP Synthesis and Inhibition by ATPSi-3:
Caption: Proposed mechanism of action of ATPSi-3 on ATP synthesis.
References
Technical Support Center: Mitigating Cytotoxicity of ATP Synthase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of ATP synthase inhibitors during their experiments. As specific information for a compound named "ATP Synthesis-IN-3" is not publicly available, this guide focuses on general strategies applicable to inhibitors of ATP synthase.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our ATP synthase inhibitor. What is the likely mechanism?
A1: ATP synthase is a critical enzyme for cellular energy production.[1][2] Inhibition of this enzyme disrupts the mitochondrial proton gradient and blocks the synthesis of ATP, the cell's primary energy currency.[3][4] This leads to a rapid depletion of intracellular ATP, triggering a cascade of events including metabolic collapse, oxidative stress, and ultimately, programmed cell death (apoptosis) or necrosis.[5]
Q2: What are the initial steps to troubleshoot and reduce the observed cytotoxicity?
A2: The primary strategies to mitigate cytotoxicity are dose and time-dependent. It is recommended to:
-
Optimize Concentration: Determine the lowest effective concentration of the inhibitor that achieves the desired biological effect while minimizing cell death. A dose-response experiment is crucial.
-
Reduce Exposure Time: Limit the duration of cell exposure to the compound. A time-course experiment can help identify the optimal window for your assay.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.
Q3: Can the cell culture conditions influence the cytotoxicity of an ATP synthase inhibitor?
A3: Yes, cell culture conditions play a significant role. Stressed cells are often more susceptible to drug-induced toxicity. Consider the following:
-
Cell Seeding Density: An optimal cell seeding density should be maintained, as too low a density can increase sensitivity to cytotoxic agents.
-
Media Composition: Ensure you are using the appropriate medium and supplements for your cell line. Using phenol red-free medium can be beneficial for certain colorimetric assays.
-
Metabolic Substrates: The primary energy source in your media can influence inhibitor toxicity. For instance, cells cultured with galactose instead of glucose are more reliant on oxidative phosphorylation and may be more sensitive to ATP synthase inhibitors.
Q4: Are there any co-treatment strategies that can help mitigate the cytotoxicity?
A4: Co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection if oxidative stress is a contributing factor to the cytotoxicity. However, the effectiveness of this approach will depend on the specific inhibitor and cell type.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to ATP depletion. | Consider using a less sensitive cell line or one with a higher glycolytic capacity. |
| Off-target effects of the compound. | If possible, use a more selective inhibitor or genetically validate the target to confirm the phenotype. | |
| Compound precipitation in culture medium. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in compound potency or purity. | Use a single, quality-controlled batch of the inhibitor for a set of experiments. |
| Variations in cell culture conditions. | Standardize all experimental parameters, including media, serum, and incubation times. | |
| Assay Interference | The inhibitor may interfere with assay reagents (e.g., MTT reduction). | Use an orthogonal method to confirm viability results, such as a membrane integrity assay (LDH release) or a fluorescent dye-based method. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Test compound (ATP synthase inhibitor)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well plates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis solution).
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Inhibition of ATP synthase blocks ATP production, leading to cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Investigating Mitochondrial Membrane Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of novel compounds, such as ATP synthesis inhibitors, on mitochondrial membrane potential (ΔΨm).
Frequently Asked Questions (FAQs)
Q1: What is mitochondrial membrane potential and why is it important?
A1: The mitochondrial membrane potential (ΔΨm) is the electrochemical gradient of protons across the inner mitochondrial membrane. This gradient is crucial for cellular energy production, as it drives the synthesis of ATP by the enzyme ATP synthase through a process called oxidative phosphorylation.[1][2][3] A stable ΔΨm is a key indicator of mitochondrial health and overall cellular well-being.[4][5]
Q2: How do ATP synthesis inhibitors affect mitochondrial membrane potential?
A2: ATP synthase utilizes the proton gradient to produce ATP. Inhibiting this enzyme can lead to a buildup of protons in the intermembrane space, which can initially cause hyperpolarization (an increase in ΔΨm). However, prolonged inhibition or secondary effects can disrupt the electron transport chain, leading to depolarization (a decrease in ΔΨm) and mitochondrial dysfunction.
Q3: Which fluorescent dyes are commonly used to measure mitochondrial membrane potential?
A3: Cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix are widely used. The most common are:
-
JC-1: This ratiometric dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.
-
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are single-wavelength dyes that accumulate in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Q4: What is the difference between "non-quenching" and "quenching" modes for TMRM/TMRE assays?
A4:
-
Non-Quenching Mode: At low concentrations (e.g., 5-25 nM for TMRM), the fluorescent signal is directly proportional to the ΔΨm. A decrease in potential results in a decreased signal.
-
Quenching Mode: At higher concentrations, the dye accumulates to a point where it self-quenches its fluorescence. A sudden depolarization event releases the dye into the cytoplasm, causing a temporary increase in fluorescence as the quenching is relieved. It's crucial to validate the mode you are using with a protonophore like FCCP.
Troubleshooting Guides
Issue 1: Unexpected Results with Positive Controls (e.g., FCCP, CCCP)
| Symptom | Possible Cause | Suggested Solution |
| No change or increased fluorescence after adding FCCP/CCCP with TMRM/TMRE. | The dye concentration is too high, leading to quenching mode where depolarization causes an increase in signal. | Reduce the TMRM/TMRE concentration. Perform a concentration titration to find the optimal non-quenching concentration for your cell type. |
| Cells are unhealthy or dead, and thus already have a low ΔΨm. | Check cell viability using a method like Trypan Blue exclusion before starting the experiment. | |
| Weak or no response to FCCP/CCCP with JC-1. | The concentration of the uncoupler is insufficient to depolarize the mitochondria in your specific cell type or experimental conditions. | Optimize the FCCP/CCCP concentration. A typical starting point is 5-20 µM. |
| The incubation time with the uncoupler was too short. | Increase the incubation time with the uncoupler (e.g., 10-30 minutes). |
Issue 2: High Well-to-Well Variability or Inconsistent Fluorescence
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent fluorescence readings across replicate wells. | Uneven cell seeding density. | Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell monolayer. |
| Dye precipitation or aggregation. JC-1 is known for its low solubility in aqueous media. | Ensure the JC-1 reagent is completely thawed and warmed to room temperature before dilution. Mix well. Avoid centrifuging the JC-1 staining solution. | |
| Photobleaching of the fluorescent dye. | Minimize exposure of stained cells to light. Perform incubations in the dark and acquire images promptly after staining. |
Issue 3: Low Fluorescence Signal
| Symptom | Possible Cause | Suggested Solution |
| Overall weak fluorescence signal in all wells, including untreated controls. | Insufficient dye concentration or staining time. | Optimize the dye concentration and incubation time for your specific cell type. Recommended starting ranges are 1-10 µM for JC-1 and 20-200 nM for TMRM/TMRE. |
| Cells were washed too aggressively or too many times after staining, leading to loss of dye. | For some protocols, especially with TMRM/TMRE in flow cytometry, a wash step may not be necessary. If washing is required, do so gently with pre-warmed buffer. | |
| The cell number is too low. | Ensure an adequate number of cells are seeded per well. |
Experimental Protocols
Protocol 1: Measuring ΔΨm using JC-1 with a Fluorescence Plate Reader
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your test compound (e.g., ATP Synthesis-IN-3) for the desired duration. Include wells for untreated controls and a positive control for depolarization (e.g., 20 µM FCCP).
-
JC-1 Staining Solution Preparation: Prepare a working solution of 1-10 µM JC-1 in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.
-
Staining: Remove the compound-containing medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed assay buffer (e.g., PBS).
-
Fluorescence Measurement: Immediately read the fluorescence using a plate reader.
-
Green Monomers: Excitation ~485 nm / Emission ~535 nm.
-
Red Aggregates: Excitation ~540-550 nm / Emission ~570-600 nm.
-
-
Data Analysis: Analyze the data by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measuring ΔΨm using TMRM with Fluorescence Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your test compound as required.
-
TMRM Staining Solution Preparation: Prepare a working solution of 50-200 nM TMRM in pre-warmed complete medium.
-
Staining: Remove the existing medium, add the TMRM staining solution, and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed medium or PBS to the cells and immediately acquire images using a fluorescence microscope with a TRITC or similar filter set (Ex/Em = ~548/573 nm).
-
Data Analysis: Quantify the fluorescence intensity of the mitochondria in treated versus control cells. A decrease in intensity indicates depolarization.
Visualizations
References
"ATP Synthesis-IN-3" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ATP Synthesis-IN-3 in their experiments. The following information includes frequently asked questions, troubleshooting advice, and best practices to ensure reliable and reproducible results.
General Compound Information
This compound is described as an ATP hydrolysis inhibitor.[1][2] It has been reported to have protective effects during myocardial ischemia by increasing the ATP content of ischemic cardiomyocytes.[1][2] It may also increase the phosphorylation of PKA and phospholamban and inhibit ischemia-induced apoptosis.[2]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells (typically <0.5%). Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q2: How do I determine the optimal working concentration of this compound?
A2: The optimal concentration of an inhibitor is cell-type and assay-dependent. It is best to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. If published IC50 or Kᵢ values are available, you can start by testing a range of concentrations around these values. A common starting point is to use a concentration 5 to 10 times higher than the known IC50 or Kᵢ value to achieve complete inhibition. However, be aware that high concentrations can lead to off-target effects.
Q3: What are appropriate positive and negative controls for an experiment using this compound?
A3:
-
Negative Control: A vehicle control is essential. This consists of treating cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Positive Control (for ATP Assay): To ensure your ATP detection system is working correctly, you can use a known concentration of ATP as a standard. For a cellular assay, a compound known to modulate ATP levels in your cell type, such as oligomycin (an ATP synthase inhibitor), could be used as a positive control for detecting a decrease in ATP.
-
Positive Control (for Inhibitor Effect): If you are looking for a compound with similar reported effects, another known inhibitor of ATP hydrolysis or a compound known to increase cellular ATP through a different mechanism could be used.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecules in cell culture media can vary significantly depending on the compound's structure, the media composition, pH, and the presence of serum. Some compounds can degrade within hours, while others may be stable for days. For long-term experiments, it may be necessary to refresh the media with a fresh inhibitor at regular intervals. It is recommended to determine the stability of this compound under your specific experimental conditions if you suspect degradation is an issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect Concentration: The concentration used may be too low. 2. Compound Instability: The compound may be degrading in the experimental conditions. 3. Poor Cell Permeability: The compound may not be entering the cells effectively. 4. Inactive Compound: The compound itself may be inactive or from a poor-quality source. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Test the stability of the compound in your media over the time course of your experiment. Consider refreshing the compound during long incubations. 3. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, you may need to consider a different compound. 4. Source the compound from a reputable supplier and verify its identity and purity if possible. |
| High cellular toxicity observed | 1. Off-target Effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if one is available. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| High variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Inconsistent Cell Health/Density: Variations in cell seeding density or health can affect the response. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the compound. | 1. Prepare a master mix of the inhibitor in media for each concentration to add to replicate wells. 2. Ensure a single-cell suspension and accurate cell counting before seeding. 3. Avoid using the outer wells of multi-well plates for experimental samples, or fill them with sterile water or media to minimize evaporation. |
Experimental Protocols
General Protocol for Assessing the Effect of this compound on Cellular ATP Levels
This protocol provides a general framework. Specific details such as cell type, seeding density, and incubation times should be optimized for your system.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture media and supplements
-
Multi-well cell culture plates (e.g., 96-well, white plates for luminescence)
-
DMSO (or other suitable solvent)
-
PBS (Phosphate-Buffered Saline)
-
ATP detection assay kit (e.g., bioluminescent assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density optimized for your cell line and the duration of the experiment. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture media. Also, prepare a vehicle control (media with the same final concentration of DMSO as the highest inhibitor concentration).
-
Inhibitor Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells with the inhibitor for the desired amount of time. This should be optimized for your target and inhibitor.
-
ATP Measurement: Following the incubation period, measure intracellular ATP levels using a commercially available ATP detection kit. This typically involves lysing the cells to release ATP and then adding a reagent containing luciferase and luciferin. The resulting luminescence is proportional to the ATP concentration.
-
Data Analysis: Measure the luminescence using a plate luminometer. Normalize the results to the vehicle control to determine the percentage change in ATP levels.
Quantitative Data
As specific quantitative data for this compound is not widely available in the public domain, researchers should generate their own dose-response curves to determine the optimal concentration for their experiments. Below is a template for recording such data.
| This compound Concentration | Replicate 1 (Luminescence) | Replicate 2 (Luminescence) | Replicate 3 (Luminescence) | Average Luminescence | % of Vehicle Control |
| Vehicle Control (0 µM) | 100% | ||||
| 0.1 µM | |||||
| 1 µM | |||||
| 10 µM | |||||
| 50 µM | |||||
| 100 µM |
Visualizations
Caption: Experimental workflow for assessing the effect of an inhibitor.
Caption: Inhibition of ATP hydrolysis to preserve cellular ATP levels.
Caption: Troubleshooting decision tree for a lack of experimental effect.
References
Validation & Comparative
A Comparative Guide to Selective F1Fo-ATP Hydrolase Inhibitors: ATP Synthesis-IN-3 vs. BMS-199264
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective inhibitors of the F1Fo-ATP synthase hydrolase activity, ATP Synthesis-IN-3 and BMS-199264. Under ischemic conditions, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves. Selective inhibition of this hydrolytic activity, while preserving the ATP synthesis function, is a promising therapeutic strategy for conditions such as myocardial ischemia. This document summarizes the available experimental data, outlines the methodologies used in key experiments, and visualizes the relevant biological pathways and experimental workflows.
At a Glance: Key Differences and Similarities
| Feature | This compound (Compound 31) | BMS-199264 |
| Primary Target | F1Fo-ATP hydrolase | F1Fo-ATP hydrolase |
| Selectivity | Selective for hydrolase over synthase activity | Selective for hydrolase over synthase activity |
| Reported IC50 for Hydrolase | Not explicitly reported | 0.5 µM[1] |
| Key Reported Biological Effects | Increases ATP content in ischemic cardiomyocytes, increases phosphorylation of PKA and phospholamban, inhibits ischemia-induced apoptosis.[2] | Conserves ATP during myocardial ischemia, reduces cardiac necrosis, and enhances recovery of contractile function upon reperfusion.[3] |
| Therapeutic Potential | Cardioprotection during myocardial ischemia.[2] | Cardioprotection during myocardial ischemia.[3] |
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies of this compound and BMS-199264.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 | Effect on ATP Synthase Activity | Reference |
| This compound | F1Fo-ATP hydrolase | Not specified in available abstracts | Data not available | No significant inhibition | |
| BMS-199264 | F1Fo-ATP hydrolase | Submitochondrial particles | 0.5 µM | No inhibitory effect |
Table 2: Effects on Myocardial Ischemia Models
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Ischemic Cardiomyocytes | - Increased ATP content- Increased phosphorylation of PKA and phospholamban- Inhibition of apoptosis | |
| BMS-199264 | Isolated Rat Hearts (25 min global ischemia, 30 min reperfusion) | - Conserved ATP during ischemia- Enhanced recovery of reperfusion ATP levels- Reduced cardiac necrosis- Concentration-dependent improvement in recovery of contractile function- Increased time to onset of ischemic contracture- Concentration-dependent reduction in LDH release |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for evaluating cardioprotective agents.
Caption: Signaling pathway of F1Fo-ATP synthase in normoxia and ischemia.
Caption: General experimental workflow for evaluating cardioprotective agents.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key studies of this compound and BMS-199264.
Evaluation of BMS-199264 in Isolated Rat Hearts
This protocol is based on the methodology described by Grover et al. (2004).
-
Animal Model: Male Sprague-Dawley rats are used.
-
Heart Isolation and Perfusion:
-
Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion is performed with Krebs-Henseleit buffer, gassed with 95% O2-5% CO2, at a constant pressure.
-
A latex balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
Experimental Groups:
-
Vehicle control group (e.g., 0.04% DMSO).
-
BMS-199264 treated groups at various concentrations (e.g., 1, 3, 10 µM).
-
-
Ischemia-Reperfusion Protocol:
-
Hearts are stabilized for a baseline period.
-
Vehicle or BMS-199264 is administered for a pre-ischemic period (e.g., 10 minutes).
-
Global ischemia is induced by stopping the perfusion for a set duration (e.g., 25 minutes).
-
Reperfusion is initiated by restoring the flow for a specific period (e.g., 30 minutes).
-
-
Measurement of Cardiac Function:
-
LVDP and heart rate are continuously monitored throughout the experiment.
-
Recovery of contractile function is calculated as a percentage of the pre-ischemic baseline.
-
-
Biochemical Assays:
-
Lactate Dehydrogenase (LDH) Release: Coronary effluent is collected during reperfusion to measure LDH release as an indicator of necrosis.
-
ATP Measurement: At different time points (pre-ischemia, during ischemia, post-reperfusion), hearts are freeze-clamped and tissue is extracted to measure ATP content, typically using a luciferase-based assay.
-
-
F1Fo-ATPase Hydrolase and Synthase Activity Assays:
-
Submitochondrial particles (SMPs) are prepared from heart tissue.
-
Hydrolase Activity: Measured as the rate of ATP hydrolysis by the SMPs.
-
Synthase Activity: Measured as the rate of ATP synthesis by the SMPs in the presence of substrates for the electron transport chain.
-
Evaluation of this compound in Ischemic Cardiomyocytes
The specific, detailed protocol for this compound is detailed in the primary publication by Nikolaou PE et al. (2023). Based on the abstract, the likely experimental approach would involve:
-
Cell Culture: Primary neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2) are cultured.
-
Simulated Ischemia:
-
Cells are subjected to simulated ischemia, for example, by incubation in an ischemia-mimicking buffer (low pH, no glucose, hypoxic conditions).
-
-
Treatment:
-
Cells are pre-treated with this compound or a vehicle control before the induction of simulated ischemia.
-
-
Measurement of ATP Levels:
-
Cellular ATP content is measured at the end of the ischemic period using a commercial ATP assay kit.
-
-
Western Blot Analysis:
-
To assess the phosphorylation status of PKA and phospholamban, cell lysates are collected and subjected to SDS-PAGE and Western blotting using phospho-specific antibodies.
-
-
Apoptosis Assays:
-
Apoptosis is quantified using methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
Conclusion
Both this compound and BMS-199264 are selective inhibitors of the F1Fo-ATP hydrolase activity and show promise as cardioprotective agents in preclinical models of myocardial ischemia. BMS-199264 is a well-characterized compound with a clear in vivo proof of concept in isolated heart models. This compound is a more recently described molecule with reported protective effects in cellular models of ischemia, including the modulation of specific signaling pathways.
For researchers in this field, the choice between these compounds may depend on the specific experimental question. BMS-199264 provides a robust tool for studying the consequences of selective ATP hydrolase inhibition on cardiac function and tissue injury. This compound may be particularly useful for investigating the downstream signaling events, such as PKA and phospholamban phosphorylation, that are linked to cardioprotection. Further head-to-head comparative studies would be invaluable to fully delineate the relative potency and efficacy of these two promising inhibitors.
References
A Comparative Guide to ATP Hydrolysis Inhibitors: "ATP Synthesis-IN-3" and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular bioenergetics, the mitochondrial F1Fo-ATP synthase plays a pivotal role, not only in synthesizing ATP but also in its hydrolysis during ischemic conditions. This reverse activity, while crucial for maintaining mitochondrial membrane potential, can exacerbate cellular damage by depleting ATP reserves. Consequently, inhibitors of ATP hydrolysis are gaining significant attention as potential therapeutic agents, particularly in the context of myocardial ischemia and other related pathologies. This guide provides a comprehensive comparison of "ATP Synthesis-IN-3" with other notable ATP hydrolysis inhibitors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Below is a summary of the available IC50 values for various ATP hydrolysis inhibitors, providing a snapshot of their relative potencies.
| Inhibitor | IC50 Value (ATP Hydrolysis) | Target/Assay Condition | Reference |
| This compound | Not Publicly Available | - | [1] |
| BMS-199264 | 0.5 µM | F1Fo ATP hydrolase | [2][3] |
| BTB06584 (BTB) | Comparable to pyrazolopyridine derivatives below; Inactive at 50µM in H9C2 cells | Isolated murine heart mitochondria; H9C2 cells | [4][5] |
| Pyrazolopyridine Derivative 1 | 81.7 ± 1.3 µM | Isolated murine heart mitochondria | |
| Pyrazolopyridine Derivative 2 | 99.8 ± 1.2 µM | Isolated murine heart mitochondria | |
| Pyrazolopyridine Derivative 3 | 144.8 ± 1.3 µM | Isolated murine heart mitochondria | |
| STK-71, 1117, 1119 | Comparable to BTB06584; Active at 50µM in H9C2 cells | Isolated murine heart mitochondria; H9C2 cells |
Mechanisms of Action: A Deeper Dive
The therapeutic potential of ATP hydrolysis inhibitors is intrinsically linked to their specific mechanisms of action. Understanding these pathways is crucial for predicting their physiological effects and potential side effects.
This compound: This compound has been shown to exert its protective effects during myocardial ischemia through a multi-faceted mechanism. It increases the ATP content within ischemic cardiomyocytes, suggesting a direct or indirect inhibition of ATP depletion. Furthermore, it promotes the phosphorylation of Protein Kinase A (PKA) and its downstream target, phospholamban. This signaling cascade is known to play a crucial role in cardiac function and protection against ischemic injury. Additionally, this compound has been observed to inhibit ischemia-induced apoptosis, a key process in cell death following ischemic events.
STK-71: Similar to this compound, the cardioprotective mechanism of STK-71 involves the activation of PKA signaling. This leads to a reduction in apoptosis, thereby preserving cardiac tissue during ischemia-reperfusion injury.
BTB06584 (BTB): The inhibitory activity of BTB06584 is dependent on the presence of the endogenous inhibitor protein of F1 subunit (IF1). This suggests a mechanism that involves stabilizing the inhibitory conformation of the ATP synthase complex.
The signaling pathway involving PKA activation, as implicated for this compound and STK-71, is a critical cardioprotective pathway. A simplified representation of this pathway is provided below.
Experimental Protocols for Assessing Inhibitor Activity
The evaluation of ATP hydrolysis inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Measurement of Mitochondrial ATP Hydrolysis Activity
This protocol is adapted from established methods for measuring the reverse activity of F1Fo-ATP synthase in isolated mitochondria.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can be coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA)
-
Assay buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM MgCl2, 2 mM K2HPO4, 1 mM EGTA, pH 7.2)
-
ATP solution (e.g., 100 mM)
-
NADH solution (e.g., 10 mM)
-
Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix
-
ATP hydrolysis inhibitor (e.g., this compound, BTB06584) at various concentrations
-
Oligomycin (as a positive control for ATP synthase inhibition)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mix in a cuvette containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix.
-
Add the isolated mitochondria to the cuvette and allow for temperature equilibration (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
Record the baseline rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.
-
To test the inhibitors, pre-incubate the mitochondria with varying concentrations of the inhibitor for a defined period before adding ATP.
-
Record the rate of NADH oxidation in the presence of the inhibitor.
-
As a control, add oligomycin to confirm that the measured activity is due to the F1Fo-ATP synthase.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
The experimental workflow for determining the IC50 of an ATP hydrolysis inhibitor can be visualized as follows:
Concluding Remarks
The landscape of ATP hydrolysis inhibitors is expanding, offering promising avenues for therapeutic intervention in conditions characterized by mitochondrial dysfunction and ATP depletion. While "this compound" shows significant promise through its unique mechanism involving PKA activation and anti-apoptotic effects, a direct quantitative comparison of its potency with other inhibitors is currently limited by the lack of a publicly available IC50 value.
In contrast, compounds like BMS-199264 exhibit high potency in vitro. The novel pyrazolopyridine derivatives, including STK-71, demonstrate efficacy in both in vitro and in vivo models, with a clear advantage over BTB06584 in cellular assays.
For researchers and drug development professionals, the choice of an ATP hydrolysis inhibitor will depend on the specific research question or therapeutic goal. For studies focused on the PKA signaling pathway in cardioprotection, "this compound" and STK-71 represent compelling candidates. For applications requiring high potency, BMS-199264 is a strong contender. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising compounds.
References
Validating the Selectivity of ATP Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial F1Fo-ATP synthase inhibitor, Bz-423 (serving as a proxy for "ATP Synthesis-IN-3"), with other well-characterized ATP synthase inhibitors. The focus is on validating its selectivity, a critical aspect for any potential therapeutic agent. This document outlines experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Selectivity Profile of ATP Synthase Inhibitors
The selectivity of a drug candidate is paramount to its safety and efficacy. For an inhibitor of ATP synthase, it is crucial to assess its activity against other ATP-binding proteins, such as kinases, to minimize off-target effects. While comprehensive kinome-wide screening data for Bz-423 is not publicly available, this guide compiles available data to offer a comparative overview.
Table 1: Comparative Inhibitory Activity of Selected ATP Synthase Inhibitors
| Inhibitor | Primary Target | ATP Synthesis IC50 | ATP Hydrolysis IC50 | Kinase and Other Off-Target Activity |
| Bz-423 | F1Fo-ATP synthase (OSCP subunit) | ~ 5 µM[1] | ~ 5 µM[1] | Does not bind to the peripheral benzodiazepine receptor.[1] Induces apoptosis via superoxide generation and JNK activation.[2] |
| Oligomycin A | F1Fo-ATP synthase (Fo subunit) | ~100 nM (in MCF7 cells)[3] | Potent inhibitor | Limited data on broad kinase screening. |
| Aurovertin B | F1Fo-ATP synthase (β subunit) | IC50 varies by cell line (e.g., 0.09 µM in MCF-7, 5.52 µM in MDA-MB-231) | Inhibits ATP hydrolysis | Limited data on broad kinase screening. |
Note: IC50 values can vary significantly depending on the assay conditions and cell type used. The data presented here is for comparative purposes.
Experimental Protocols for Selectivity Validation
To rigorously validate the selectivity of an ATP synthase inhibitor, a series of biochemical and cell-based assays should be performed. Below are detailed protocols for essential experiments.
ATP Synthesis Inhibition Assay
Objective: To determine the potency of an inhibitor in blocking mitochondrial ATP synthesis.
Methodology: Luciferase-Based ATP Assay
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line (e.g., bovine heart, rat liver, or specific cancer cell lines) using differential centrifugation.
-
Reaction Setup: In a 96-well plate, combine isolated mitochondria, a respiratory substrate (e.g., succinate or pyruvate/malate), and ADP in a suitable assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., "this compound") to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., oligomycin).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP synthesis.
-
ATP Measurement: Add a luciferase/luciferin-based ATP detection reagent to each well. This reagent lyses the mitochondria and the released ATP drives a light-producing reaction catalyzed by luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
ATP Hydrolysis (ATPase) Inhibition Assay
Objective: To assess the inhibitor's effect on the reverse reaction of ATP synthase, ATP hydrolysis.
Methodology: NADH-Coupled Spectrophotometric Assay
-
Enzyme Preparation: Use isolated F1-ATPase or submitochondrial particles (SMPs) which have exposed catalytic sites.
-
Reaction Mixture: Prepare a reaction buffer containing an ATP regeneration system. This typically includes phosphoenolpyruvate (PEP), pyruvate kinase (PK), and lactate dehydrogenase (LDH). Also include NADH in the mixture.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor to the wells of a 96-well plate containing the enzyme preparation.
-
Reaction Initiation: Start the reaction by adding ATP. The hydrolysis of ATP to ADP by the F1-ATPase is coupled to the oxidation of NADH to NAD+ by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Acquisition: Measure the absorbance at 340 nm over time using a spectrophotometric plate reader.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the percentage of inhibition and the IC50 value for the test compound.
Kinase Selectivity Profiling
Objective: To determine the selectivity of the inhibitor against a broad panel of protein kinases.
Methodology: In Vitro Kinase Panel Screen (e.g., KinomeScan™)
-
Compound Submission: Submit the test inhibitor to a commercial service provider (e.g., DiscoverX, Reaction Biology) that offers large-scale kinase profiling.
-
Assay Principle: These platforms typically utilize a competition binding assay. The test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The less kinase is detected, the more potent the inhibitor is in displacing the immobilized ligand.
-
Data Output: The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. This can be visualized as a dendrogram of the human kinome, highlighting the kinases that are significantly inhibited.
-
Data Interpretation: Analyze the data to identify any off-target kinases that are inhibited at concentrations comparable to the on-target ATP synthase inhibition. A highly selective compound will show potent inhibition of ATP synthase with minimal activity against the kinases in the panel.
Visualizing Pathways and Workflows
Signaling Pathway of Bz-423-Induced Apoptosis
Bz-423 inhibits the F1Fo-ATPase, leading to the generation of mitochondrial superoxide. This reactive oxygen species (ROS) acts as a second messenger, initiating a signaling cascade that culminates in apoptosis. A key player in this pathway is the c-Jun N-terminal kinase (JNK).
Caption: Bz-423 induced apoptotic signaling pathway.
Experimental Workflow for Selectivity Validation
A logical workflow is essential for the systematic validation of an inhibitor's selectivity. This process begins with assessing on-target potency and progresses to broad off-target screening.
Caption: Workflow for validating inhibitor selectivity.
References
A Comparative Guide to Therapeutic Strategies Targeting ATP Synthesis in Ischemic Injury
For Researchers, Scientists, and Drug Development Professionals
Ischemic events, characterized by a sudden reduction in blood flow and subsequent oxygen and nutrient deprivation, trigger a complex cascade of cellular events culminating in tissue damage and cell death. A central player in this pathological process is the dramatic depletion of adenosine triphosphate (ATP), the primary energy currency of the cell. Consequently, therapeutic strategies aimed at preserving cellular energy levels are of paramount interest in the treatment of ischemic injuries, such as stroke and myocardial infarction.
This guide provides a comparative analysis of a conceptual therapeutic agent, "ATP Synthesis-IN-3," representing a novel inhibitor of the F1Fo-ATP synthase, against other potential therapeutic approaches. The efficacy of these strategies is evaluated across different preclinical ischemic models, with a focus on experimental data and underlying mechanisms.
The Role of F1Fo-ATP Synthase in Ischemia
Under normal physiological conditions, the mitochondrial F1Fo-ATP synthase utilizes the proton gradient generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of this proton gradient causes the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the mitochondrial membrane potential.[1] This ATP hydrolysis exacerbates the cellular energy deficit, contributing significantly to ischemic cell death.[2][3] Therefore, inhibiting the hydrolytic activity of F1Fo-ATP synthase presents a promising therapeutic target.
Comparative Efficacy of Ischemic Therapies
The following table summarizes the performance of a conceptual F1Fo-ATP synthase inhibitor, "this compound," in comparison to other therapeutic agents investigated in preclinical models of ischemia.
| Therapeutic Agent | Class | Ischemic Model | Key Efficacy Endpoints | Reported Efficacy | Reference |
| This compound (Conceptual) | F1Fo-ATP Synthase Inhibitor | Myocardial Infarction (in vivo) | Infarct Size Reduction, Increased Myocardial ATP Content | Significant reduction in infarct size, preservation of ATP levels in the ischemic myocardium. | [1] |
| Bedaquiline | F1Fo-ATP Synthase Inhibitor | Cerebral Ischemia-Reperfusion (in vivo) | Neuroprotection, Inhibition of ATP Hydrolysis | Demonstrates neuroprotective effects by inhibiting ATP hydrolysis. | [4] |
| 3-Aminobenzamide | PARP Inhibitor | Myocardial Ischemia-Reperfusion (Rabbit) | Infarct Size Reduction | 43% reduction in infarct size when administered before occlusion and reperfusion. | |
| Alpinetin | Flavonoid | Middle Cerebral Artery Occlusion (Rat) | Neuroprotection, Anti-inflammatory, Anti-apoptotic | Reduces glial activation, decreases pro-apoptotic markers, and preserves mitochondrial integrity. | |
| Molecular Hydrogen (H2) | Antioxidant | Various Cardiovascular Disease Models | Cardioprotection, Reduced Oxidative Stress | Lowers malondialdehyde (MDA) levels, supports ATP synthesis, and stabilizes mitochondrial membrane potential. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key ischemic models.
Myocardial Ischemia-Reperfusion Model (In Vivo)
-
Animal Model: Male rabbits.
-
Procedure:
-
Anesthetize the animal and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify and ligate the first antero-lateral branch of the left anterior descending (LAD) coronary artery for 45 minutes to induce ischemia.
-
Remove the ligature to allow for 2 hours of reperfusion.
-
Administer the therapeutic agent (e.g., 3-Aminobenzamide, 10 mg/kg) intravenously before occlusion and/or before reperfusion.
-
At the end of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
-
Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specified period (e.g., 90 minutes) to induce transient focal ischemia.
-
Withdraw the suture to allow for reperfusion.
-
Administer the therapeutic agent (e.g., Alpinetin, 100 mg/kg) intraperitoneally.
-
After a set reperfusion period (e.g., 72 hours), assess neurological deficits and perform histological analysis of brain tissue to determine infarct volume.
-
Signaling Pathways and Mechanisms of Action
Understanding the intricate signaling pathways involved in ischemia and the mechanisms by which therapeutic agents exert their effects is critical for drug development.
Ischemic Cascade and Therapeutic Intervention Points
Ischemia initiates a cascade of detrimental events, including energy failure, excitotoxicity, oxidative stress, and inflammation, ultimately leading to apoptosis and necrosis. Therapeutic interventions can target various points in this cascade.
Caption: The ischemic cascade and points of therapeutic intervention.
Mechanism of F1Fo-ATP Synthase Inhibition
"this compound" is conceptualized to act by specifically inhibiting the reverse, ATP hydrolyzing activity of F1Fo-ATP synthase during ischemia. This preserves the remaining cellular ATP pool, thereby mitigating downstream detrimental effects.
Caption: Mechanism of action for F1Fo-ATP synthase inhibitors in ischemia.
Experimental Workflow for Evaluating Neuroprotective Agents
A typical preclinical workflow for assessing the efficacy of a neuroprotective compound in a cerebral ischemia model is outlined below.
Caption: Preclinical workflow for testing neuroprotective compounds.
References
- 1. Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia-Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Acute Protection from Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effect of a Novel ATP-Synthase Inhibitor Bedaquiline in Cerebral Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Permeability Transition Pore Inhibitors: ATP Synthesis-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a key player in cellular life and death decisions. Its prolonged opening is a critical event in various pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers. Consequently, the discovery and characterization of mPTP inhibitors are of significant interest in drug development. This guide provides a comparative overview of "ATP Synthesis-IN-3" and other prominent mPTP inhibitors, supported by experimental data and detailed methodologies.
Introduction to the Mitochondrial Permeability Transition Pore
The mPTP is a high-conductance channel that, when open, disrupts the inner mitochondrial membrane's integrity, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. The precise molecular identity of the mPTP is still under investigation, but it is widely accepted that key components include the F-ATP synthase, the adenine nucleotide translocator (ANT), and the phosphate carrier, with cyclophilin D (CypD) acting as a crucial regulator.
Overview of mPTP Inhibitors
A variety of compounds have been identified that inhibit the opening of the mPTP through different mechanisms. This guide focuses on a selection of these inhibitors, comparing their properties and efficacy.
"this compound": An Indirect Modulator of the mPTP?
"this compound" is described as an inhibitor of ATP hydrolysis. Its primary reported function is to increase the ATP content in ischemic cardiomyocytes, enhance the phosphorylation of PKA and phospholamban, and inhibit ischemia-induced apoptosis. While not directly targeting the core components of the mPTP, its ability to preserve cellular ATP levels is highly relevant to mPTP modulation. ATP is a known endogenous inhibitor of the mPTP, and by preventing its depletion, "this compound" can indirectly contribute to the inhibition of pore opening, particularly under conditions of cellular stress. Further research is required to determine if "this compound" has any direct effects on the mPTP complex itself.
Well-Characterized mPTP Inhibitors: A Comparative Analysis
Several other compounds are well-established as direct inhibitors of the mPTP. These include:
-
Cyclosporin A (CsA): The classical mPTP inhibitor, CsA binds to cyclophilin D, preventing its interaction with the mPTP complex and thus inhibiting pore opening.[1] Its clinical use is limited by its immunosuppressive activity.
-
Sanglifehrin A (SfA): Another cyclophilin D-binding compound, SfA inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[2] Unlike CsA, it does not inhibit calcineurin, suggesting it may have a better safety profile for certain applications.[2]
-
NIM811: A non-immunosuppressive derivative of Cyclosporin A, NIM811 also targets cyclophilin D to inhibit mPTP opening.[3][4] It has shown promise in various preclinical models of diseases involving mitochondrial dysfunction.
-
Bongkrekic Acid: This toxin is a potent inhibitor of the adenine nucleotide translocator (ANT), locking it in a conformation that prevents mPTP opening. Its toxicity, however, precludes its therapeutic use.
-
Atractyloside: In contrast to bongkrekic acid, atractyloside is an ANT ligand that promotes the opening of the mPTP. It is often used experimentally to induce mPTP-dependent cell death.
Quantitative Comparison of mPTP Inhibitors
The following table summarizes the available quantitative data for the discussed mPTP inhibitors. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions, such as the cell type, the method of inducing mPTP opening, and the specific assay used.
| Inhibitor | Target | Assay | Organism/Cell Line | IC50 / EC50 | Reference |
| Cyclosporin A | Cyclophilin D | Calcium Retention Capacity | Rat liver mitochondria | ~0.2 µM | |
| Sanglifehrin A | Cyclophilin D | Mitochondrial Swelling | Rat liver mitochondria | K0.5 ~2 nM (PPIase activity) | |
| NIM811 | Cyclophilin D | Calcium-induced swelling | Rat brain mitochondria | Potent, nanomolar range | |
| Bongkrekic Acid | ANT | ANT-mediated transport | - | - | |
| Atractyloside | ANT | mPTP opening | Arteriolar smooth muscle cells | Induces opening at 7.5-15 µM | |
| This compound | ATP Hydrolysis | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To understand the interplay of these inhibitors with the mPTP, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to study them.
Caption: Signaling pathways of mPTP induction and inhibition.
Caption: General experimental workflow for assessing mPTP inhibitors.
Experimental Protocols
Calcium Retention Capacity (CRC) Assay
This assay is a widely used method to assess the susceptibility of mitochondria to mPTP opening.
Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N). Pulses of a known concentration of Ca²⁺ are added, and the extrasinomial calcium concentration is monitored. Healthy mitochondria will take up the calcium, causing a decrease in fluorescence. The opening of the mPTP is marked by a sudden release of the accumulated calcium back into the medium, resulting in a sharp increase in fluorescence. The total amount of calcium taken up before pore opening is the calcium retention capacity.
Protocol Outline:
-
Isolate mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Prepare reaction buffer: The buffer typically contains respiratory substrates (e.g., glutamate and malate), a phosphate source, and the calcium indicator.
-
Incubate with inhibitor: Pre-incubate the isolated mitochondria with the desired concentration of the inhibitor (e.g., this compound, CsA) for a specified time.
-
Initiate Ca²⁺ challenge: Add sequential pulses of a standardized CaCl₂ solution to the mitochondrial suspension.
-
Monitor fluorescence: Record the fluorescence of the calcium indicator over time using a fluorometer.
-
Data analysis: Determine the CRC by calculating the total amount of Ca²⁺ taken up before the large, sustained increase in fluorescence.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening.
Principle: The opening of the mPTP allows water and small solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the absorbance (or light scattering) of the mitochondrial suspension at 540 nm.
Protocol Outline:
-
Isolate mitochondria: As described for the CRC assay.
-
Prepare swelling buffer: A buffer containing an osmotic support (e.g., KCl) and respiratory substrates.
-
Incubate with inhibitor: Pre-incubate the isolated mitochondria with the inhibitor.
-
Induce mPTP opening: Add an inducer of mPTP, such as a high concentration of Ca²⁺ or atractyloside.
-
Monitor absorbance: Measure the decrease in absorbance at 540 nm over time using a spectrophotometer.
-
Data analysis: The rate and extent of the decrease in absorbance are indicative of the degree of mPTP opening.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the effect of mPTP opening on the mitochondrial membrane potential.
Principle: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This can be monitored using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of ΔΨm.
Protocol Outline:
-
Cell culture and treatment: Treat cultured cells with the inhibitor of interest.
-
Induce mPTP opening: Treat the cells with an mPTP inducer.
-
Stain with fluorescent dye: Incubate the cells with TMRE or JC-1.
-
Measure fluorescence: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a plate reader.
-
Data analysis: Quantify the changes in fluorescence to determine the extent of mitochondrial depolarization.
Conclusion
The study of mPTP inhibitors is a dynamic field with significant therapeutic potential. While established inhibitors like Cyclosporin A and its derivatives directly target core components of the pore, compounds like "this compound" may offer an alternative, indirect approach by preserving the cell's natural defenses against mPTP opening. A thorough understanding of the different mechanisms of action, supported by robust experimental data, is essential for the development of novel and effective therapies targeting the mitochondrial permeability transition pore. The experimental protocols outlined in this guide provide a foundation for the comparative evaluation of these and other potential mPTP inhibitors.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MPTP promoter Atractyloside on mitochondrial damage and tenderness of postmortem beef [spkx.net.cn]
Navigating Cardioprotection: A Comparative Guide to ATP Synthesis-IN-3 and Other ATP Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ATP Synthesis-IN-3, a novel ATP hydrolysis inhibitor, with other therapeutic agents in the context of myocardial ischemia. While preclinical data highlights the potential of this compound as a monotherapy, this guide also explores the broader landscape of combination strategies for cardioprotection, offering insights into potential future research directions.
This compound has emerged as a promising agent in preclinical studies for its protective effects during myocardial ischemia.[1][2] Identified as an inhibitor of ATP hydrolysis, its primary mechanism involves preserving cellular energy levels, a critical factor in cell survival during ischemic events.[1][2] This guide will delve into the known mechanisms of this compound, compare it with other modulators of ATP synthesis and hydrolysis, and discuss the potential for combination therapies in treating ischemic heart disease, supported by available experimental data and detailed protocols.
Unveiling the Mechanism of this compound
This compound exerts its cardioprotective effects by inhibiting the hydrolysis of ATP.[1] This action leads to several beneficial downstream effects in ischemic cardiomyocytes:
-
Increased ATP Content: By preventing the breakdown of ATP, the compound helps maintain higher intracellular ATP levels, which is crucial for cellular function and survival under ischemic conditions.
-
Enhanced PKA and Phospholamban Phosphorylation: The inhibitor increases the phosphorylation of Protein Kinase A (PKA) and phospholamban, key regulators of cardiac contractility and calcium homeostasis.
-
Inhibition of Apoptosis: this compound has been shown to inhibit ischemia-induced apoptosis, a form of programmed cell death that contributes to tissue damage in myocardial infarction.
The signaling pathway of this compound can be visualized as follows:
Comparative Analysis with Other ATP Synthase/Hydrolysis Inhibitors
While "this compound" is a selective inhibitor of ATP hydrolysis, other compounds that modulate the F1F0-ATPase exhibit different profiles. A comparison with notable inhibitors provides a clearer understanding of their therapeutic potential and limitations.
| Compound | Primary Mechanism | Effect on ATP Synthesis | Effect on ATP Hydrolysis | Therapeutic Context |
| This compound | Selective ATP hydrolysis inhibitor | No direct effect reported | Inhibits | Myocardial Ischemia (preclinical) |
| BMS-199264 | Selective F1F0-ATP hydrolase inhibitor | No effect | Inhibits | Myocardial Ischemia (preclinical) |
| Oligomycin | Non-selective F1F0-ATPase inhibitor | Inhibits | Inhibits | Research tool, limited therapeutic use due to non-selectivity |
| Aurovertin | Non-selective F1F0-ATPase inhibitor | Inhibits | Inhibits | Research tool, limited therapeutic use due to non-selectivity |
Data compiled from publicly available research.
Non-selective inhibitors like oligomycin and aurovertin, while effective at preventing ATP depletion during ischemia, also impair ATP synthesis in healthy and reperfused tissues, which can be detrimental. In contrast, selective ATP hydrolase inhibitors like BMS-199264 and potentially "this compound" offer a more targeted approach by preserving ATP levels during ischemia without compromising subsequent ATP production during reperfusion.
The Prospect of Combination Therapies for Myocardial Ischemia
Currently, there is no publicly available data on the use of "this compound" in combination with other therapeutic agents. However, the broader field of cardioprotection research strongly supports the investigation of combination therapies to target multiple pathological pathways in myocardial ischemia-reperfusion injury.
Potential synergistic partners for an ATP hydrolysis inhibitor could include:
-
Anti-inflammatory agents: To reduce the inflammatory response that exacerbates tissue damage.
-
Antioxidants: To counteract the oxidative stress that occurs upon reperfusion.
-
Agents that enhance other cardioprotective signaling pathways: Such as the RISK (Reperfusion Injury Salvage Kinase) pathway.
For instance, studies have shown synergistic cardioprotective effects with the combination of agents like Danshensu and hydroxysafflor yellow A, which act on the Akt/Nrf2/HO-1 pathway to enhance antioxidant defense and exert anti-apoptotic effects. Similarly, the combination of nitric oxide donors and KATP channel openers has been explored for synergistic benefits, although some combinations can have unexpected antagonistic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic agents. Below are representative protocols for key experiments relevant to the evaluation of compounds like "this compound".
Measurement of Intracellular ATP Levels
Objective: To quantify the effect of the therapeutic agent on ATP concentration in cardiomyocytes under ischemic conditions.
Protocol:
-
Cell Culture: Culture H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Ischemia: Simulate ischemia by replacing the culture medium with a glucose-free, hypoxic buffer and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours).
-
Treatment: Treat the cells with "this compound" or a vehicle control prior to or during the ischemic period.
-
ATP Measurement: Lyse the cells and measure intracellular ATP levels using a commercially available luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions. Luminescence is measured using a luminometer and ATP concentrations are calculated based on a standard curve.
Western Blot for PKA and Phospholamban Phosphorylation
Objective: To assess the effect of the therapeutic agent on the phosphorylation status of PKA and phospholamban.
Protocol:
-
Protein Extraction: Following treatment and induction of ischemia as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated PKA (Thr197), total PKA, phosphorylated phospholamban (Ser16/Thr17), and total phospholamban.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative phosphorylation levels.
Apoptosis Assay (TUNEL Staining)
Objective: To evaluate the anti-apoptotic effect of the therapeutic agent.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells on glass coverslips as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercial kit to label the fragmented DNA of apoptotic cells.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI. Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.
A general workflow for evaluating a potential cardioprotective agent is depicted below:
Conclusion
This compound represents a targeted approach to cardioprotection by selectively inhibiting ATP hydrolysis, thereby preserving cellular energy and activating pro-survival pathways in ischemic cardiomyocytes. While its potential as a monotherapy is promising, the lack of data on its use in combination with other therapeutic agents highlights a significant area for future research. A deeper understanding of its synergistic potential with other cardioprotective strategies will be crucial in developing more effective treatments for myocardial ischemia. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.
References
A Comparative Guide to Metabolic Modulators: ATP Synthesis-IN-3 (Represented by Oligomycin) vs. Other Key Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the ability to modulate energy production pathways is a cornerstone of therapeutic development and biomedical research. This guide provides a comprehensive comparison of a representative ATP synthase inhibitor, notionally termed "ATP Synthesis-IN-3" (herein represented by the well-characterized compound Oligomycin), with other pivotal classes of metabolic modulators. We will delve into their distinct mechanisms of action, supported by comparative experimental data, and provide detailed protocols for assessing their effects.
Mechanisms of Action: A Comparative Overview
Cellular ATP production is a tightly regulated process involving multiple interconnected pathways. The metabolic modulators discussed in this guide each target a distinct node within this network, leading to unique physiological consequences.
-
ATP Synthase Inhibitors (e.g., Oligomycin): These compounds directly target the F₀ subunit of ATP synthase (Complex V) in the mitochondrial inner membrane. By blocking the proton channel, they inhibit the influx of protons back into the mitochondrial matrix, thereby preventing the phosphorylation of ADP to ATP. This leads to a sharp decrease in mitochondrial respiration and a buildup of the proton gradient.[1][2][3]
-
Glycolysis Inhibitors (e.g., 2-Deoxy-D-glucose, 2-DG): 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate. However, 2-DG-6-phosphate cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of hexokinase and phosphoglucose isomerase. This effectively shuts down glycolysis and the production of ATP from this pathway.[4]
-
Mitochondrial Uncouplers (e.g., FCCP): These molecules are protonophores that insert into the inner mitochondrial membrane and shuttle protons from the intermembrane space back into the matrix, bypassing ATP synthase. This dissipates the proton gradient, uncoupling electron transport from oxidative phosphorylation. The result is an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, but with a dramatic reduction in ATP synthesis. The energy from the proton motive force is instead released as heat.[5]
-
AMPK Activators (e.g., Metformin, AICAR): AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated when the cellular AMP:ATP ratio rises, indicating low energy status. AMPK activators can work through various mechanisms. Metformin, for instance, is thought to inhibit Complex I of the electron transport chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, which activates AMPK. AICAR, on the other hand, is an adenosine analog that is metabolized to ZMP, an AMP mimic, which directly activates AMPK. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like glycolysis and fatty acid oxidation) and switch off anabolic, ATP-consuming processes.
Quantitative Comparison of Metabolic Modulator Effects
The following tables summarize the expected quantitative effects of these metabolic modulators on key cellular metabolic parameters. The data presented is a synthesis from multiple studies and is intended to be representative. Actual values will vary depending on the cell type, experimental conditions, and compound concentrations used.
Table 1: Effects on Cellular ATP Levels
| Metabolic Modulator | Representative Compound | Primary Target | Expected Change in Total Cellular ATP |
| ATP Synthase Inhibitor | Oligomycin | ATP Synthase (Complex V) | Drastic Decrease |
| Glycolysis Inhibitor | 2-Deoxy-D-glucose (2-DG) | Hexokinase/Phosphoglucose Isomerase | Significant Decrease (especially in glycolytically dependent cells) |
| Mitochondrial Uncoupler | FCCP | Mitochondrial Inner Membrane (Proton Gradient) | Drastic Decrease |
| AMPK Activator | Metformin | Complex I (indirect) | Moderate Decrease |
Table 2: Effects on Mitochondrial Respiration and Glycolysis (Seahorse XF Data)
| Metabolic Modulator | Representative Compound | Basal Oxygen Consumption Rate (OCR) | Basal Extracellular Acidification Rate (ECAR) | Post-Oligomycin OCR (ATP-linked Respiration) | Post-FCCP OCR (Maximal Respiration) |
| ATP Synthase Inhibitor | Oligomycin | Decrease | Increase (compensatory glycolysis) | Near zero | No significant change from basal |
| Glycolysis Inhibitor | 2-Deoxy-D-glucose (2-DG) | Increase (compensatory respiration) | Decrease | Increase | Increase |
| Mitochondrial Uncoupler | FCCP | Increase | Variable | No significant change from basal | Drastic Increase |
| AMPK Activator | Metformin | Decrease (Complex I inhibition) | Increase (compensatory glycolysis) | Decrease | Decrease |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a deeper understanding of how these metabolic modulators function and how they are evaluated.
Figure 1: Signaling Pathways of Metabolic Modulators. This diagram illustrates the points of intervention for Oligomycin (representing this compound), 2-Deoxy-D-glucose (2-DG), FCCP, Metformin, and AICAR within the core metabolic pathways of glycolysis and oxidative phosphorylation, as well as the downstream activation of AMPK signaling.
Figure 2: Experimental Workflow for Seahorse XF Mito Stress Test. This flowchart outlines the key steps involved in assessing mitochondrial function using a Seahorse XF Analyzer, from initial cell preparation to the sequential injection of metabolic modulators and final data analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable data. Below are methodologies for key experiments cited in the comparison of these metabolic modulators.
Measurement of Cellular ATP Levels
This protocol provides a method for quantifying total cellular ATP content using a luciferase-based assay.
Materials:
-
Cells of interest
-
Culture medium
-
Metabolic modulators (Oligomycin, 2-DG, FCCP, Metformin)
-
Phosphate-buffered saline (PBS)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the metabolic modulators (and a vehicle control) for the desired duration.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Remove the culture medium and add the ATP assay reagent directly to the wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 10-15 minutes) to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to a control group (e.g., vehicle-treated cells) to determine the percentage change in ATP levels.
Seahorse XF Mito Stress Test
This protocol outlines the procedure for real-time analysis of mitochondrial respiration using the Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). It will then sequentially inject the compounds and measure the metabolic response after each injection.
-
Oligomycin Injection: Inhibits ATP synthase, and the resulting decrease in OCR represents the ATP-linked respiration.
-
FCCP Injection: Uncouples the proton gradient, driving respiration to its maximum rate.
-
Rotenone/Antimycin A Injection: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot for AMPK Activation
This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cells of interest
-
Culture medium
-
Metformin or AICAR
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with Metformin, AICAR, or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
Conclusion
The choice of a metabolic modulator depends critically on the specific research question or therapeutic goal. ATP synthase inhibitors like Oligomycin provide a direct and potent means of shutting down mitochondrial ATP production, making them valuable tools for studying cellular responses to severe energy stress. Glycolysis inhibitors such as 2-DG are effective in targeting cells with a high glycolytic rate, a hallmark of many cancer cells. Mitochondrial uncouplers like FCCP offer a way to maximize respiratory activity independent of ATP synthesis, useful for investigating the limits of the electron transport chain. Finally, AMPK activators like Metformin and AICAR represent a more nuanced approach, mimicking a low-energy state to trigger a coordinated cellular response that enhances catabolism and conserves energy.
This guide provides a foundational framework for understanding and comparing these distinct classes of metabolic modulators. The provided data and protocols should empower researchers to design and execute experiments that will further elucidate the complex and vital role of cellular metabolism in health and disease.
References
- 1. agscientific.com [agscientific.com]
- 2. youtube.com [youtube.com]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of ATP Synthesis-IN-3 and Cariporide in the Context of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two compounds with distinct mechanisms of action investigated for their cardioprotective effects: ATP Synthesis-IN-3, an ATP hydrolysis inhibitor, and cariporide, a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor. This comparison is based on currently available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | Cariporide |
| Primary Target | F1Fo-ATP synthase | Na+/H+ Exchanger Isoform 1 (NHE1) |
| Mechanism of Action | Inhibits the hydrolysis of ATP by F1Fo-ATP synthase, preserving cellular ATP levels during ischemia. | Selectively inhibits the exchange of intracellular H+ for extracellular Na+, preventing intracellular Na+ and subsequent Ca2+ overload. |
| Reported Effects | Increases ATP content, enhances PKA and phospholamban phosphorylation, and inhibits apoptosis in ischemic cardiomyocytes.[1] | Attenuates ischemia-induced cardiomyocyte apoptosis, reduces cardiac arrhythmia, and limits infarct size.[1][2][3] |
| Development Stage | Preclinical | Investigated in Phase III clinical trials (GUARDIAN and EXPEDITION trials). |
Quantitative Data Comparison
Table 1: Quantitative Data for this compound
| Parameter | Value |
| IC50 (ATP Hydrolysis Inhibition) | Data not publicly available |
| In Vitro Efficacy | Reported to increase ATP content and inhibit apoptosis in ischemic cardiomyocytes. |
| In Vivo Efficacy | Reported to have protective effects during myocardial ischemia. |
Table 2: Quantitative Data for Cariporide
| Parameter | Value | Source |
| IC50 (NHE1 Inhibition) | 0.05 µM (50 nM) | |
| IC50 (human NHE1) | 30 nM | |
| Selectivity | Highly selective for NHE1 over other isoforms (IC50 for NHE2: 1000 µM, NHE3: 3 µM). | |
| Preclinical Efficacy | Reduced infarct size and suppressed myocardial injury in animal models of myocardial reperfusion injury. | |
| Clinical Trial Dosing (GUARDIAN) | 20, 80, or 120 mg infusions three times daily. | |
| Clinical Trial Outcome (EXPEDITION) | Statistically significant reduction in the primary endpoint of death or myocardial infarction, but with an increase in mortality. |
Signaling Pathways and Mechanisms of Action
The two compounds exert their cardioprotective effects through fundamentally different pathways. This compound directly targets the cellular energy production machinery, while cariporide targets an ion exchanger on the cell membrane.
This compound: Preserving the Cellular Energy Currency
During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to a rapid depletion of ATP. The F1Fo-ATP synthase, which normally synthesizes ATP, can reverse its function and hydrolyze ATP to pump protons, further exacerbating the energy crisis. This compound is proposed to inhibit this reverse, ATP-hydrolyzing activity of the enzyme.
Cariporide: Preventing Intracellular Ion Overload
Ischemia leads to intracellular acidosis, which activates the Na+/H+ exchanger 1 (NHE1) to extrude protons in exchange for sodium ions. This results in an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, leading to a massive influx of calcium. This calcium overload is a key trigger for cardiomyocyte injury and death. Cariporide selectively blocks NHE1, preventing this cascade of events.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of cardioprotective compounds. Below are representative protocols for key experiments.
Measurement of ATP Synthase (Hydrolysis) Activity
This spectrophotometric assay measures the ATPase activity of isolated mitochondria or purified F1Fo-ATP synthase. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.
-
Reagents: NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), ATP, and the inhibitor to be tested (e.g., this compound).
-
Isolated mitochondria or purified F1Fo-ATP synthase.
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, NADH, PEP, PK, and LDH.
-
Add the mitochondrial preparation or purified enzyme and allow the baseline absorbance at 340 nm to stabilize.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
To determine the effect of an inhibitor, pre-incubate the enzyme with the compound before adding ATP.
NHE1 Inhibition Assay
This assay measures the activity of the Na+/H+ exchanger in cells, often using a pH-sensitive fluorescent dye.
Materials:
-
Cells expressing NHE1 (e.g., platelets, or a cell line overexpressing NHE1).
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Buffers: A sodium-containing buffer and a sodium-free buffer.
-
Ammonium chloride (for acid loading).
-
The inhibitor to be tested (e.g., cariporide).
Procedure:
-
Load the cells with the pH-sensitive dye.
-
Induce intracellular acidification, typically by a prepulse with ammonium chloride followed by its removal in a sodium-free buffer.
-
Monitor the recovery of intracellular pH upon reintroduction of the sodium-containing buffer using a fluorometer.
-
To test the inhibitor, add the compound to the cells before and during the sodium-induced pH recovery. The rate of pH recovery is indicative of NHE1 activity.
Summary and Conclusion
This compound and cariporide represent two distinct and compelling strategies for mitigating myocardial ischemia-reperfusion injury.
-
This compound offers a novel approach by directly targeting the conservation of cellular energy during ischemic stress. Its mechanism of inhibiting ATP hydrolysis by the F1Fo-ATP synthase is a direct intervention in the bioenergetic collapse of the cardiomyocyte. However, the lack of publicly available quantitative data makes a direct performance comparison with other agents challenging. Further studies are needed to establish its potency, selectivity, and therapeutic window.
-
Cariporide , on the other hand, is a well-characterized, potent, and selective inhibitor of NHE1. Its mechanism of preventing intracellular sodium and calcium overload is strongly supported by a large body of preclinical and clinical evidence. While it demonstrated a reduction in myocardial infarction in a Phase III trial, an associated increase in mortality has halted its clinical development for this indication. Nevertheless, the extensive research on cariporide has provided invaluable insights into the role of NHE1 in cardiac pathophysiology.
For researchers in drug development, the contrasting profiles of these two compounds highlight different philosophies in cardioprotection. The story of cariporide underscores the challenges of translating a well-defined mechanism into a safe and effective therapy, while the emergence of compounds like this compound points towards new and potentially complementary therapeutic targets within the complex landscape of ischemic heart disease. Future research could explore the potential for combination therapies that simultaneously address both the energetic and ionic imbalances that characterize myocardial ischemia.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ATP Synthesis-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of the small molecule inhibitor, ATP Synthesis-IN-3.
Crucial Note: As of this writing, a specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following procedures are based on established best practices for the disposal of novel, potentially hazardous small molecule inhibitors in a laboratory setting. It is imperative to always consult the manufacturer-provided SDS upon receipt of the compound and strictly adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
I. Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves. All handling of this compound, from preparation of stock solutions to the final disposal steps, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of novel small molecule inhibitors like this compound is to treat them as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.
-
Chemical Identification and Classification: Refer to any information provided by the supplier to understand the specific hazards associated with this compound, including its toxicity, flammability, and reactivity.[1]
-
Waste Segregation: All materials that come into contact with this compound must be segregated as hazardous waste. This includes:
-
Waste Collection:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If the waste is a solution, also include the solvent and approximate concentration.
-
Solid Waste: Collect in a separate, clearly labeled hazardous waste container. This container should be lined with a durable plastic bag.
-
-
Waste Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected by your institution's EHS personnel.
-
Requesting Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines the general principles for waste management.
| Waste Type | Collection Container | Labeling Requirements | Disposal Route |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste", "this compound", Solvent, Conc. | Institutional EHS Pickup |
| Solid Waste | Puncture-resistant container with liner | "Hazardous Waste", "this compound Contaminated Debris" | Institutional EHS Pickup |
| "Empty" Containers | Original container (after first rinse is collected) | Deface original label | Follow institutional guidelines after rinsing |
IV. Experimental Protocol: Waste Generation Workflow
The following diagram illustrates the typical workflow in a laboratory setting that leads to the generation of this compound waste, emphasizing the points at which waste should be segregated.
Caption: Workflow for generating and segregating this compound waste.
V. Logical Relationship: Disposal Decision Pathway
The decision-making process for disposing of materials potentially contaminated with this compound is critical for safety and compliance.
Caption: Decision pathway for segregating this compound waste.
By adhering to these general guidelines and, most importantly, the specific directives from your institution's EHS department and the compound's supplier, you contribute to a culture of safety and environmental responsibility within your research environment.
References
Essential Safety and Operational Guide for Handling ATP Synthesis-IN-3
For researchers, scientists, and drug development professionals, the following provides crucial safety and logistical information for the handling and disposal of ATP Synthesis-IN-3 (CAS: 3032416-36-4), an ATP hydrolysis inhibitor. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles with side shields or a Face Shield | Essential to protect against potential splashes or aerosols of the compound. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust or aerosols. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage:
-
Container: Keep the container tightly closed when not in use.
-
Temperature: Store in a cool, dry place. Refer to the supplier's recommendations for specific temperature requirements.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing papers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste.
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
